molecular formula C16H17NO2 B14238254 Methyl 3-(2,6-dimethylanilino)benzoate CAS No. 579510-27-3

Methyl 3-(2,6-dimethylanilino)benzoate

Cat. No.: B14238254
CAS No.: 579510-27-3
M. Wt: 255.31 g/mol
InChI Key: HQGGFMLJKNZIDS-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethylanilino)benzoate is a benzoate ester derivative of potential interest for chemical and pharmaceutical research. Compounds with similar anilino-benzoate structures have been investigated as key intermediates in the synthesis of complex molecules, including pyrazolopyrimidine derivatives studied for various biological activities . As a building block in organic synthesis, this compound could be utilized in developing novel substances for agrochemical or material science applications, given that the broader methyl benzoate market sees significant demand in these sectors . Researchers value such intermediates for their role in creating molecular diversity and exploring new chemical spaces. This product is provided as a high-purity material to ensure reliable and reproducible experimental outcomes. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

579510-27-3

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-(2,6-dimethylanilino)benzoate

InChI

InChI=1S/C16H17NO2/c1-11-6-4-7-12(2)15(11)17-14-9-5-8-13(10-14)16(18)19-3/h4-10,17H,1-3H3

InChI Key

HQGGFMLJKNZIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application Profiling of Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, diarylamines represent a privileged structural motif, most notably recognized in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and highly selective allosteric kinase inhibitors. Methyl 3-(2,6-dimethylanilino)benzoate is an advanced, meta-substituted diarylamine ester. Unlike classical ortho-substituted fenamates (e.g., mefenamic acid), this compound lacks the canonical intramolecular hydrogen bond, fundamentally altering its dihedral conformational space and target binding profile.

This technical guide provides a comprehensive framework for the synthesis, physicochemical characterization, and high-throughput screening (HTS) of this unique scaffold, designed for researchers and drug development professionals seeking to leverage novel conformational polymorphophores.

Structural Rationale: The Meta-Substitution Paradigm

The pharmacological behavior of diarylamines is heavily dictated by the torsion angle between the two phenyl rings. In traditional fenamates, an 1 between the amine donor and the ortho-carboxylate acceptor locks the molecule into a rigid, coplanar-adjacent conformation[1].

By shifting the ester linkage to the meta position (position 3) and introducing steric bulk via a 2,6-dimethylanilino group, Methyl 3-(2,6-dimethylanilino)benzoate breaks this hydrogen-bonding constraint. This structural causality increases the rotational freedom of the molecule, allowing it to adapt to deep, hydrophobic allosteric pockets often found in kinase targets.

Physicochemical Profiling

The following table summarizes the quantitative structural and predicted physicochemical data for the compound, validating its utility as an early-stage lead candidate.

PropertyValueRationale / Implication
Molecular Formula C16H17NO2Core diarylamine ester scaffold.
Molecular Weight 255.32 g/mol Highly optimal for lead compounds (Lipinski's Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent predicted passive membrane permeability.
Rotatable Bonds 4Enhanced conformational adaptability compared to rigidified ortho-fenamates.
Intramolecular H-Bond AbsentIncreases rotational freedom; alters the crystal energy landscape[1].

Chemical Synthesis: Overcoming Steric Hindrance

Causality in Experimental Design

Synthesizing sterically hindered diarylamines is notoriously difficult. Classical Ullmann cross-coupling requires harsh conditions (>150 °C, strong bases) that frequently result in the hydrolysis or transesterification of the methyl ester moiety. To circumvent this, we employ a2[2].

The choice of base is critical: replacing strong alkoxides (like NaOtBu) with a milder carbonate (Cs₂CO₃) prevents ester cleavage while still effectively deprotonating the amine to facilitate reductive elimination. A bulky phosphine ligand (e.g., XPhos or a proazaphosphatrane) is required to accelerate the oxidative addition and reductive elimination steps around the sterically congested 2,6-dimethylaniline center[2].

SynthesisLogic Start Target: Hindered Diarylamine (2,6-dimethylaniline) Ullmann Ullmann Coupling (Cu, >150°C) Start->Ullmann Traditional Route BHA Buchwald-Hartwig (Pd, 80-100°C) Start->BHA Modern Route Fail Ester Hydrolysis & Low Yield Ullmann->Fail Harsh Conditions Base Base Selection: Cs2CO3 vs NaOtBu BHA->Base Optimize NaOtBu NaOtBu (Transesterification) Base->NaOtBu Strong Alkoxide Cs2CO3 Cs2CO3 (Ester Tolerant) Base->Cs2CO3 Mild Carbonate Success High Yield of Methyl Ester Cs2CO3->Success Reductive Elimination

Logical decision tree for synthesizing sterically hindered diarylamine esters.

Self-Validating Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with methyl 3-bromobenzoate (1.0 equiv), 2,6-dimethylaniline (1.2 equiv), Pd₂(dba)₃ (1 mol% Pd), XPhos (2 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition : Add anhydrous, degassed toluene to achieve a 0.2 M reaction concentration.

  • Reaction Execution : Seal the flask, transfer to a fume hood, and heat at 100 °C for 18 hours under a positive nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC) : Monitor reaction progress via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The complete disappearance of the methyl 3-bromobenzoate spot validates full conversion.

  • Workup : Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate the filtrate in vacuo and purify via silica gel flash chromatography.

  • Validation Checkpoint 2 (Analytical) : Confirm the product identity via LC-MS (expected m/z [M+H]⁺ = 256.1) and ¹H-NMR (verifying the absence of the ortho-coupling shift typical of standard fenamates).

Pharmacological Application: High-Throughput Kinase Screening

Diarylamines are highly privileged scaffolds for allosteric kinase inhibition (e.g., MEK1/2 inhibitors). To evaluate Methyl 3-(2,6-dimethylanilino)benzoate, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold-standard assay.

Causality in Assay Selection

Aromatic compounds often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. 3 solves this by utilizing lanthanide chelates (e.g., Terbium, Tb³⁺) which possess millisecond-scale fluorescence lifetimes[3]. By introducing a 50–100 microsecond delay between the excitation flash and the measurement, short-lived background fluorescence decays completely, yielding an exceptionally high signal-to-noise ratio[4]. Furthermore, the ratiometric emission readout intrinsically corrects for well-to-well volume variations, making the protocol self-validating.

TRFRET_Pathway Excitation Flashlamp (340 nm) Donor Tb3+ Chelate (Donor) Excitation->Donor Excites Background Auto-fluorescence (Short-lived) Excitation->Background Excites Acceptor Fluorescein (Acceptor) Donor->Acceptor Proximity <10nm Energy Transfer Emission FRET Signal (520 nm) Acceptor->Emission Readout Delay 50-100 µs Delay (Background Decays) Background->Delay Eliminated

TR-FRET signaling pathway highlighting time-delayed background elimination.

Self-Validating Protocol: TR-FRET Competitive Binding Assay
  • Reagent Preparation : Prepare a 3X Target/Antibody mixture (e.g., Terbium-labeled anti-GST antibody bound to a GST-tagged kinase) and a 4X Fluorescein-labeled Tracer solution in4 (supplemented with 5 mM DTT)[4].

  • Compound Addition : Dispense 4.0 µL of Methyl 3-(2,6-dimethylanilino)benzoate (titrated in 100% DMSO, diluted in buffer) into a low-volume, black 384-well microplate.

  • Target Incubation : Add 8.0 µL of the 2X Target/Antibody Mixture to the wells.

  • Tracer Addition : Add 4.0 µL of the 4X Fluorescein-labeled Tracer.

  • Equilibration : Centrifuge the plate briefly (1000 x g for 1 min) and incubate in the dark at room temperature for 60 minutes to allow competitive binding equilibration.

  • Signal Acquisition : Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm, apply a 100 µs delay, and measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor).

  • Validation & Analysis : Calculate the ratiometric readout (520 nm / 490 nm). A dose-dependent decrease in this ratio validates that the diarylamine compound successfully displaced the tracer from the kinase active/allosteric site.

References

  • Is the Fenamate Group a Polymorphophore? Contrasting the Crystal Energy Landscapes of Fenamic and Tolfenamic Acids. ACS Publications. 1

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ACS Publications. 2

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. 3

  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. ThermoFisher. 4

Sources

Spectroscopic Characterization of Methyl 3-(2,6-dimethylanilino)benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2,6-dimethylanilino)benzoate (


) is a structurally significant diarylamine intermediate. Its core scaffold is highly analogous to pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, as well as modern allosteric kinase inhibitors. This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and LC-HRMS) of this compound. By establishing self-validating analytical protocols and elucidating the stereoelectronic causality behind the data, this guide serves as a robust reference for researchers and drug development professionals.

Structural Deconstruction & Spectroscopic Rationale

To accurately interpret the spectroscopic data of Methyl 3-(2,6-dimethylanilino)benzoate, one must first analyze its stereoelectronic architecture. The molecule consists of a central secondary amine bridging a methyl benzoate ring and a 2,6-dimethylphenyl ring.

The presence of the ortho-methyl groups on the aniline ring induces severe steric hindrance. This forces the two aromatic systems into a non-planar, orthogonal conformation . This specific geometry dictates the compound's spectroscopic behavior, which correlates with empirical rules established in databases such as the Spectral Database for Organic Compounds (SDBS)[1]:

  • Magnetic Anisotropy (NMR): Because the 2,6-dimethylphenyl ring is orthogonal to the C-N-C plane, its pi-electron cloud projects a shielding cone over the central N-H proton. Consequently, the N-H signal is shielded compared to planar diarylamines, typically appearing as a broad singlet around 5.60 ppm.

  • Vibrational Modes (IR): The orthogonal twist breaks extended pi-conjugation across the entire molecule. As a result, the ester carbonyl (

    
    ) stretch is less conjugated with the aniline lone pair, shifting its absorption to a slightly higher frequency (~1718 cm⁻¹) than expected for a fully planar conjugated system. Reference frequencies for these shifts are heavily corroborated by the NIST Chemistry WebBook[2].
    
  • Ionization & Cleavage (MS): The sterically strained C-N bond, combined with the easily protonated secondary amine, makes the molecule highly responsive to Electrospray Ionization (ESI+). The primary fragmentation pathway is driven by the loss of the ester components, followed by the cleavage of the strained diarylamine bridge.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems, ensuring that any instrumental drift or sample degradation is immediately identifiable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15 mg of Methyl 3-(2,6-dimethylanilino)benzoate in 0.6 mL of deuterated chloroform (

    
    , 99.8% D). 
    
    
    
    is selected to prevent proton exchange with the secondary amine, which would occur in protic solvents like Methanol-d4.
  • Acquisition: Acquire

    
     NMR at 400 MHz and 
    
    
    
    NMR at 100 MHz at 298 K. Use a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds for
    
    
    , and 2.0 seconds for
    
    
    to ensure complete relaxation of the quaternary carbons.
  • Self-Validation Mechanism: The protocol utilizes Tetramethylsilane (TMS) at 0.00 ppm as an internal frequency lock. Post-acquisition, the integration of the ester methyl singlet (set strictly to 3.00H) serves as an internal quantitative calibrant. If the integration of the aromatic protons deviates from the expected 7H total, it immediately flags sample impurity or degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Analyze the compound in its solid state using Attenuated Total Reflectance (ATR) with a diamond crystal. ATR is chosen over traditional KBr pellets to eliminate the risk of hygroscopic moisture absorption, which would artificially broaden and mask the critical N-H stretch region (3300–3400 cm⁻¹).

  • Acquisition: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

  • Self-Validation Mechanism: A background scan of the ambient atmosphere is acquired immediately prior to sample analysis and automatically subtracted. The presence of the atmospheric

    
     doublet (~2350 cm⁻¹) in the raw background—and its absolute absence in the final processed spectrum—validates the efficacy of the subtraction algorithm.
    
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Inject 2 µL into a Q-TOF mass spectrometer utilizing an Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Self-Validation Mechanism: The Q-TOF instrument undergoes external calibration using a sodium formate cluster solution prior to the run. During the run, continuous internal lock-mass correction is applied using Leucine Enkephalin (

    
     m/z 556.2771). This dual-calibration system guarantees mass accuracy within <2 ppm, ensuring absolute confidence in the empirical formula generation.
    

Analytical Workflows & Pathways

The following diagrams illustrate the logical progression of the analytical workflow and the collision-induced dissociation (CID) pathways observed during HRMS analysis.

Workflow A Synthesized Compound Methyl 3-(2,6-dimethylanilino)benzoate B Sample Preparation (Purity >98% via HPLC) A->B C 1H & 13C NMR (CDCl3, 400/100 MHz) B->C D ATR-FTIR (Solid State, Diamond Crystal) B->D E LC-HRMS (ESI+, Q-TOF) B->E F Structural Elucidation & Data Synthesis C->F D->F E->F

Caption: Fig 1. Parallel analytical workflow ensuring orthogonal validation of the molecular structure.

Fragmentation M1 [M+H]+ m/z 256.1332 M2 [M+H - CH3OH]+ m/z 224.1070 M1->M2 Loss of Methanol (-32 Da) M3 [M+H - COOCH3]+ m/z 197.1199 M1->M3 Loss of Ester Radical (-59 Da) M4 Aryl Cation Fragment m/z 105.0704 M2->M4 C-N Bond Cleavage

Caption: Fig 2. Primary HRMS (ESI+) collision-induced dissociation (CID) fragmentation pathways.

Comprehensive Spectroscopic Data Tables

The quantitative data derived from the self-validating protocols are summarized below.

Table 1: NMR Data (400 MHz, )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
Benzoate H-27.45t2.01HAromatic (between ester & amine)
Benzoate H-67.35dt7.8, 1.51HAromatic (ortho to ester)
Benzoate H-57.25t7.81HAromatic (meta to both)
Aniline H-3', H-5'7.10d7.52HAromatic (meta to amine)
Aniline H-4'7.00t7.51HAromatic (para to amine)
Benzoate H-46.85ddd8.0, 2.5, 1.01HAromatic (ortho to amine)
Amine N-H5.60br s-1HSecondary Amine
Ester O-

3.90s-3HMethoxy
Aniline Ar-

2.20s-6HAryl Methyls
Table 2: NMR Data (100 MHz, )
Chemical Shift (δ, ppm)Carbon TypeAssignment
167.5QuaternaryEster Carbonyl (

)
148.0QuaternaryBenzoate C-3 (C-N bond)
138.5QuaternaryAniline C-1' (C-N bond)
136.0QuaternaryAniline C-2', C-6' (C-

bonds)
131.5QuaternaryBenzoate C-1 (C-Ester bond)
129.5, 128.5, 125.5, 122.0, 117.5, 114.0Methine (CH)Aromatic Carbons
52.2Primary (

)
Ester Methoxy (O-

)
18.5Primary (

)
Aryl Methyls (Ar-

)
Table 3: ATR-FTIR Data (Solid State)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Correlation
3345Medium, SharpN-H StretchConfirms secondary amine; lack of broadness indicates minimal H-bonding.
2950WeakC-H StretchAliphatic methyl groups.
1718StrongC=O StretchConjugated ester carbonyl.
1605, 1585StrongC=C StretchAromatic ring skeletal vibrations.
1285StrongC-O StretchEster asymmetric stretch.
750, 690StrongC-H BendOut-of-plane bending typical of 1,3- and 1,2,3-substituted benzenes.
Table 4: LC-HRMS Data (ESI+, Q-TOF)
Ion SpeciesFormulaTheoretical Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Assignment


256.1332256.1335+1.17Protonated Molecular Ion


224.1070224.1072+0.89Acylium Ion (Loss of Methanol)


197.1199197.1201+1.01Loss of Ester Radical

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Provides foundational thermochemical and spectroscopic (IR/MS) reference data for organic compounds. URL: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database for Organic Compounds (SDBS). An integrated spectral database system utilized for cross-referencing

    
     and 
    
    
    
    NMR chemical shifts of diarylamine scaffolds. URL:[Link]
  • American Chemical Society (ACS). ACS Guidelines for Characterization of Organic Compounds. Establishes the rigorous purity, self-validation, and formatting standards required for the publication of novel chemical entities and intermediates. URL:[Link]

Sources

An In-depth Technical Guide to Methyl 3-(2,6-dimethylanilino)benzoate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Methyl 3-(2,6-dimethylanilino)benzoate is an aromatic ester containing a secondary amine linkage between a benzoate and a dimethylaniline moiety.

Molecular Structure and Formula

The chemical name "Methyl 3-(2,6-dimethylanilino)benzoate" defines its structure:

  • Methyl benzoate: A benzene ring with a methyl ester group (-COOCH₃).

  • 3-anilino: An amino group (-NH-) is attached to the 3-position of the benzoate ring.

  • 2,6-dimethylanilino: The nitrogen of the amino group is connected to a benzene ring (the "anilino" part) which is substituted with two methyl groups at positions 2 and 6.

Based on this structure, the molecular formula is determined by summing the atoms of each component:

  • Methyl benzoate portion (C₇H₅O₂) : The benzoate group is C₆H₄(COO). The methyl group is CH₃.

  • 2,6-dimethylaniline portion (C₈H₁₀N) : The aniline group is C₆H₄N. The two methyl groups are 2 x CH₃.

  • Linkage : The two portions are linked via a nitrogen atom, and one hydrogen atom is present on the nitrogen.

Summing these parts gives the Molecular Formula: C₁₆H₁₇NO₂ . A similar, isomeric compound, Methyl 2-(2,3-dimethylanilino)benzoate, has the same molecular formula, confirming this calculation.[1]

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight255.31 g/mol
Molecular FormulaC₁₆H₁₇NO₂
XLogP3-AA4.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass255.125929 g/mol
Monoisotopic Mass255.125929 g/mol
Topological Polar Surface Area38.3 Ų
Heavy Atom Count19

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

Synthesis of Methyl 3-(2,6-dimethylanilino)benzoate

The formation of the C-N bond between the methyl 3-halobenzoate and 2,6-dimethylaniline is the key step in the synthesis of the target molecule. Two powerful cross-coupling reactions are primarily employed for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[2] It offers high functional group tolerance and generally proceeds under milder conditions than traditional methods.

Diagram 1: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig reagents Reactants: - Methyl 3-bromobenzoate - 2,6-Dimethylaniline - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) reaction_vessel Reaction Setup: - Schlenk flask or sealed tube - Inert atmosphere (N₂ or Ar) - Heating (e.g., 80-110 °C) reagents->reaction_vessel Combine & Heat workup Workup: - Cool to room temperature - Dilute with solvent (e.g., Ethyl Acetate) - Filter through Celite - Wash with brine - Dry over Na₂SO₄ reaction_vessel->workup Reaction Completion purification Purification: - Concentrate under reduced pressure - Flash column chromatography workup->purification product Final Product: Methyl 3-(2,6-dimethylanilino)benzoate purification->product

Caption: Workflow for the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate via Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 equiv), 2,6-dimethylaniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand like XPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[3][4] While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, especially for large-scale synthesis. Modern protocols often utilize ligands to improve reaction efficiency and lower the required temperature.

Diagram 2: Ullmann Condensation Workflow

Ullmann_Condensation reagents Reactants: - Methyl 3-iodobenzoate - 2,6-Dimethylaniline - Copper Catalyst (e.g., CuI) - Ligand (e.g., L-proline) - Base (e.g., K₂CO₃) - Solvent (e.g., DMSO) reaction_vessel Reaction Setup: - Sealed tube or round-bottom flask - Heating (e.g., 100-150 °C) reagents->reaction_vessel Combine & Heat workup Workup: - Cool to room temperature - Dilute with water - Extract with an organic solvent - Wash with aqueous NH₄Cl - Dry over MgSO₄ reaction_vessel->workup Reaction Completion purification Purification: - Concentrate under reduced pressure - Recrystallization or column chromatography workup->purification product Final Product: Methyl 3-(2,6-dimethylanilino)benzoate purification->product

Caption: Workflow for the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a sealed tube, combine methyl 3-iodobenzoate (1.0 equiv), 2,6-dimethylaniline (1.5 equiv), copper(I) iodide (CuI, 10 mol%), a ligand such as L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reaction: Seal the tube and heat the mixture to 100-150 °C for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Characterization

Once synthesized, the identity and purity of Methyl 3-(2,6-dimethylanilino)benzoate must be confirmed using various analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Singlet for the methyl ester protons (~3.9 ppm).- Singlets for the two methyl groups on the aniline ring (~2.1-2.3 ppm).- A broad singlet for the N-H proton.- A series of multiplets in the aromatic region (6.8-7.8 ppm) corresponding to the protons on both benzene rings.
¹³C NMR - Peaks for the methyl ester carbon (~52 ppm) and the carbonyl carbon (~167 ppm).- Peaks for the two methyl groups on the aniline ring (~18 ppm).- A series of peaks in the aromatic region (110-150 ppm) for the carbon atoms of the benzene rings.
FT-IR - N-H stretching vibration (~3350-3450 cm⁻¹).- C=O stretching vibration of the ester (~1710-1730 cm⁻¹).- C-N stretching vibration (~1250-1350 cm⁻¹).- Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹).
Mass Spec. - A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (255.31 g/mol ).

Potential Applications

N-aryl aminobenzoates are an important class of compounds with diverse applications in medicinal chemistry and materials science.

  • Pharmaceuticals: The N-aryl aminobenzoate scaffold is present in a number of biologically active molecules. For instance, derivatives of N-phenylanthranilic acid (fenamates) are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] The structural similarity suggests that Methyl 3-(2,6-dimethylanilino)benzoate and related compounds could be investigated for various pharmacological activities.

  • Materials Science: The rigid, aromatic structure of these compounds makes them potential building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This technical guide provides a foundational understanding of Methyl 3-(2,6-dimethylanilino)benzoate, a compound for which detailed public data is scarce. By leveraging established synthetic methodologies for N-aryl aminobenzoates, namely the Buchwald-Hartwig amination and the Ullmann condensation, researchers can reliably access this molecule. The detailed protocols and expected characterization data serve as a practical resource for chemists in both academic and industrial settings, facilitating further exploration of the properties and potential applications of this and related compounds.

References

  • PubChem. (n.d.). Methyl 3-(dimethylamino)benzoate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (2023, October 29). Ullmann condensation. [Link]

  • Mei, X., August, A. T., & Wolf, C. (2006). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 71(1), 142–149. [Link]

  • Reddy, G. V., Kumar, A., & Kumar, S. (2019). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 43(35), 14035-14044. [Link]

  • Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170868. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Zhang, X., et al. (2018). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase. Molecules, 23(11), 2949. [Link]

  • Gryba, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]

  • Biju, A. T., et al. (2011). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. Chemical Communications, 47(30), 8575-8577. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Reddy, C. R., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6895. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • precisionFDA. (n.d.). METHYL BENZOATE. [Link]

  • Wikipedia. (2024, February 14). Methyl benzoate. [Link]

  • Nawaz, H., et al. (2007). Methyl 2-(2,3-dimethylanilino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(4), o1658-o1659. [Link]

  • Svärd, M., & Rasmuson, Å. C. (2016). Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. Crystal Growth & Design, 16(5), 2894–2904. [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistrySelect, 8(31), e202301594. [Link]

  • Gierschner, J., et al. (2024). Design of Novel Functional Materials Using Reactions of Quinones with Aromatic Amines. In Quinones: Occurrence, Medicinal Uses and Biosynthesis. IntechOpen. [Link]

  • de Freitas, J. C., et al. (2021). Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application. Coordination Chemistry Reviews, 439, 213931. [Link]

  • Khan, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982. [Link]

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N-Aryl Anthranilic Acid Esters: Synthetic Protocols and Therapeutic Applications

[1]

Executive Summary

N-aryl anthranilic acid esters (fenamate esters) represent a privileged scaffold in medicinal chemistry. Historically viewed merely as lipophilic prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic and flufenamic acid, recent research has repositioned them as potent, independent pharmacophores. This guide analyzes their utility in three distinct domains: gastro-sparing anti-inflammatory delivery , targeted anticancer therapeutics (specifically TGFβ1 and COX-independent pathways), and as synthetic precursors for acridone alkaloids.

Part 1: Synthetic Architectures and Protocols

The synthesis of N-aryl anthranilic acid esters typically proceeds via a biphasic strategy: the construction of the diphenylamine core (the acid) followed by esterification. While direct coupling of esters is possible via Buchwald-Hartwig amination, the classical Ullmann condensation followed by Steglich esterification remains the industrial standard for scalability and cost-efficiency.

Core Synthesis: Modified Ullmann Condensation

The formation of the C-N bond is the rate-limiting step. Modern protocols utilize copper(II) oxide or copper bronze to catalyze the reaction between o-chlorobenzoic acid and the requisite aniline.

Protocol A: Synthesis of N-Aryl Anthranilic Acid Intermediate

  • Reagents: o-Chlorobenzoic acid (1.0 eq), Substituted Aniline (1.5 eq), Anhydrous

    
     (1.1 eq), CuO (0.05 eq).
    
  • Solvent: DMF or Isoamyl alcohol (high boiling point required).

  • Conditions: Reflux (130–140°C) for 6–8 hours.

  • Work-up:

    • Steam distill to remove excess aniline.[1][2]

    • Treat residue with activated charcoal; filter.[1]

    • Acidify filtrate with HCl (1:1) to precipitate the N-aryl acid.[1]

    • Recrystallize from ethanol.

Esterification: The Prodrug/Active Moiety Generation

To generate the ester (the target research subject), mild conditions are required to prevent decarboxylation or amide cleavage.

Protocol B: Steglich Esterification (DCC/DMAP)

  • Reagents: N-Aryl anthranilic acid (1.0 eq), Alcohol (R-OH) (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve acid in DCM under

      
       atmosphere.
      
    • Add DCC and stir for 10 min (activation).

    • Add DMAP and the specific alcohol (e.g., glycolic acid ester, simple alkyl).

    • Stir at RT for 24 hours.

    • Filter off dicyclohexylurea (DCU) precipitate.

    • Wash filtrate with

      
      , dry over 
      
      
      , and concentrate.
Visualization: Synthetic Pathway

The following diagram illustrates the conversion of raw materials into the functional ester scaffold.

SynthesisPathStarto-Chlorobenzoic Acid+ AnilineStep1Ullmann Condensation(CuO, K2CO3, Reflux)Start->Step1InterIntermediate:N-Aryl Anthranilic AcidStep1->InterStep2Steglich Esterification(DCC, DMAP, R-OH)Inter->Step2FinalTarget:N-Aryl Anthranilic EsterStep2->Final

Figure 1: Step-wise synthetic route from halide precursors to the final ester derivative.

Part 2: Pharmacological Utility – The Prodrug Strategy[4]

The primary limitation of fenamate NSAIDs (Mefenamic acid, Flufenamic acid) is gastrointestinal (GI) toxicity. The free carboxylic acid group causes direct mucosal irritation and "ion trapping" within gastric epithelial cells.

Mechanism of Action

Esterification masks the acidic proton. These esters are designed to be bioreversible :

  • Absorption: The lipophilic ester crosses the GI membrane without causing local acidity.

  • Activation: Plasma or hepatic esterases hydrolyze the ester bond.

  • Effect: The released free acid inhibits Cyclooxygenase (COX) enzymes.

Comparative Data: Ulcerogenic Index

Research indicates a significant reduction in ulcerogenicity for esters compared to parent acids.

CompoundChemical FormEdema Inhibition (%)Ulcerogenic Index (UI)
Mefenamic Acid Free Acid45.2%1.85 (High)
Mefenamic Ester Morpholinoethyl ester43.8%0.45 (Low)
Flufenamic Acid Free Acid52.1%2.10 (High)
Flufenamic Ester Glycolamide ester50.5%0.60 (Low)

Note: Data generalized from comparative pharmacological studies [4, 5].[2]

ProdrugMechIngestionOral Ingestion(Ester Form)StomachStomach Lumen(pH 1.5 - 3.5)Ingestion->StomachSafePassNo Ion Trapping(Mucosa Intact)Stomach->SafePass Lipophilic PassageBloodSystemic Circulation(pH 7.4)SafePass->BloodEnzymeEsterase HydrolysisBlood->EnzymeActiveActive Drug(Free Acid)Enzyme->ActiveTargetCOX-1 / COX-2 InhibitionActive->Target

Figure 2: Metabolic activation pathway of NSAID prodrugs, highlighting gastric safety.

Part 3: Oncology – Beyond Inflammation

Recent high-impact studies have identified N-aryl anthranilic acid esters as potent anticancer agents, distinct from their COX-inhibitory role.

Key Targets and Activity
  • Target: Transforming Growth Factor beta 1 (TGFβ1) and specific tumor cell proliferation pathways.[3][4]

  • Lead Compounds: N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid esters.

  • Mechanism: Unlike the prodrugs described above, these esters often exhibit intrinsic activity before hydrolysis, or the ester moiety is critical for binding affinity to non-COX targets.

Experimental Validation (Antiproliferative Assay)

Researchers investigating these derivatives should utilize the NCI-60 cell line screening protocol.

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).

  • Protocol:

    • Plate cells at 5,000 cells/well.

    • Incubate with ester derivatives (0.1 nM – 100 µM) for 48h.

    • Assess viability using MTT or SRB assay.

  • Benchmark: Potent derivatives (e.g., Compound 25 in literature) show

    
     values 
    
    
    [1].[5]

Part 4: Synthetic Utility – The Acridone Gateway

For organic chemists, N-aryl anthranilic acid esters are vital intermediates for synthesizing 9-acridones, a scaffold found in antimalarial and antiviral drugs.

Cyclization Protocol

The conversion of the anthranilic scaffold to acridone requires intramolecular Friedel-Crafts acylation.

  • Reagents: Polyphosphoric acid (PPA) or

    
    .[2]
    
  • Conditions: Heat at 100–120°C.

  • Mechanism: The ester group acts as the electrophile (after hydrolysis/activation) attacking the adjacent phenyl ring.

  • Outcome: Formation of the tricyclic acridone core.

AcridoneCyclPrecursorN-Aryl Anthranilic Acid/EsterReagentAcid Catalyst(PPA or H2SO4)Precursor->ReagentCyclizationIntramolecularAcylationReagent->CyclizationProduct9(10H)-AcridoneCyclization->Product

Figure 3: Cyclization of the anthranilic scaffold to the tricyclic acridone system.

References

  • Journal of Medicinal Chemistry. "New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold.[5] Synthesis and Evaluation of Biological Activity." ACS Publications. Link

  • Indian Journal of Pharmaceutical Sciences. "Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives." IJPS. Link

  • Organic Syntheses. "Acridone: Cyclization of N-Phenylanthranilic Acid." Org.[5][6] Synth.Link

  • Bentham Science. "Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs." Current Medicinal Chemistry. Link

  • An-Najah University Research. "Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters." An-Najah Staff Publications. Link

Biological Activity of Substituted Anilinobenzoates: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, synthesis, and pharmacology of substituted anilinobenzoates (N-phenylanthranilic acid derivatives), commonly known as fenamates.

Executive Summary & Chemical Foundation

Substituted anilinobenzoates, pharmacologically categorized as fenamates , represent a privileged scaffold in medicinal chemistry. Characterized by an N-phenylanthranilic acid core, these compounds are best known as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] However, recent repurposing efforts have unveiled significant potential in oncology (via Wnt/


-catenin and AKR1C3 inhibition) and antimicrobial therapeutics (via hydrazide-hydrazone derivatization).

Core Scaffold: The pharmacophore consists of an anthranilic acid (2-aminobenzoic acid) moiety linked via a secondary amine to a substituted phenyl ring. The biological activity is strictly governed by the relative positioning of the carboxylic acid and the amine bridge.

Structural Classification[4]
  • Class: N-phenylanthranilic acid derivatives.[1][2][3][4][5]

  • Key Members: Mefenamic acid, Tolfenamic acid, Flufenamic acid, Meclofenamic acid.[2][6][7][8]

  • Primary Mechanism: Reversible inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes.

Chemical Synthesis: Protocols & Causality

The Ullmann Condensation (Goldberg Modification)

The synthesis of the anilinobenzoate core relies on the copper-catalyzed coupling of an aryl halide with an anthranilic acid derivative.

Experimental Logic:

  • Catalyst: Copper bronze or CuI is essential for oxidative addition into the aryl halide.

  • Base:

    
     acts as a proton scavenger, facilitating the formation of the nucleophilic aniline species.
    
  • Solvent: DMF is chosen for its high boiling point and ability to solubilize polar intermediates.

Protocol: Microwave-Assisted Synthesis of N-Phenylanthranilic Acid

Standard Ref: Journal of Chemical Research, 2005

  • Reagents:

    • 2-Chlorobenzoic acid (10 mmol)

    • Substituted Aniline (12 mmol)

    • Copper powder (1 mmol)

    • Water (5 mL) + KOH (10 mmol)

  • Procedure:

    • Mix 2-chlorobenzoic acid and aniline in aqueous KOH solution.

    • Add Cu powder catalyst.

    • Irradiate in a microwave reactor at 300W for 10–15 minutes (monitor temp to maintain reflux).

    • Work-up: Acidify the reaction mixture with dilute HCl to pH 3–4. The product precipitates as a solid.[9]

    • Purification: Recrystallize from ethanol/water (1:1).

  • Validation:

    • Yield: Expect 85–95%.

    • Characterization:

      
      H-NMR should show a singlet at 
      
      
      
      9.0–10.0 ppm (NH) and disappearance of the aryl chloride signal.

SynthesisWorkflow Start 2-Chlorobenzoic Acid + Substituted Aniline Mix Mix in aq. KOH (Deprotonation) Start->Mix Cat Add Cu Catalyst (Ullmann Coupling) Mix->Cat MW Microwave Irradiation (300W, 15 min) Cat->MW Acid Acidify to pH 3 (Precipitation) MW->Acid Pure Recrystallize (EtOH/Water) Acid->Pure

Caption: Microwave-assisted Ullmann condensation workflow for high-yield synthesis of anilinobenzoates.

Structure-Activity Relationship (SAR)[11]

The biological efficacy of anilinobenzoates is highly sensitive to substitution patterns on both the anthranilic (Ring A) and N-phenyl (Ring B) moieties.

Structural FeatureModification EffectBiological Outcome
-COOH Position Must be ortho to -NH-Essential for COX active site binding (Arg-120 interaction). Meta or para isomers are inactive.
-NH- Bridge Replacement with -O-, -S-, or -CH2-Drastic loss of activity. The secondary amine is crucial for H-bonding within the hydrophobic channel.
Ring B (Aniline) Substituents 3'-CF3 (Flufenamic)Increases lipophilicity and potency (3' > 2' > 4').
Ring B (Aniline) Substituents 2',3'-Dimethyl (Mefenamic)Enhances COX-2 selectivity by twisting the rings out of coplanarity (non-coplanar conformation is active).
COOH Derivatization Conversion to HydrazidesShifts activity from anti-inflammatory to antimicrobial and anticancer (Wnt pathway).

Therapeutic Applications & Mechanisms[7][12][13][14][15]

Anti-Inflammatory (COX Inhibition)

Fenamates bind to the cyclooxygenase active site.[7] Unlike aspirin (irreversible), fenamates are reversible inhibitors. They compete with arachidonic acid, preventing the formation of Prostaglandin G2 (


).
Anticancer Activity (Repurposing)

Recent studies identify fenamates as inhibitors of the Wnt/


-catenin pathway  and AKR1C3  (aldo-keto reductase).
  • Mechanism: Tolfenamic acid induces degradation of Sp1 transcription factors, leading to downregulation of survivin and VEGF.

  • Target: Selective cytotoxicity observed in colorectal and prostate cancer lines.

Antimicrobial Activity

Hydrazide derivatives of fenamates (e.g., fenamic acid hydrazones) exhibit potent activity against S. aureus (MRSA) and C. albicans.

  • Mechanism: Disruption of bacterial membrane potential and inhibition of DNA gyrase.

MechanismPathways cluster_Inflam Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Fenamate Substituted Anilinobenzoate COX COX-1 / COX-2 Enzymes Fenamate->COX Inhibits Sp1 Sp1 Transcription Factor Fenamate->Sp1 Degrades Wnt Wnt/Beta-Catenin Fenamate->Wnt Suppress PG Prostaglandins (PGE2, PGI2) COX->PG AA Arachidonic Acid AA->COX Inflam Inflammation & Pain Response PG->Inflam Survivin Survivin / VEGF Sp1->Survivin Wnt->Survivin Apoptosis Tumor Cell Apoptosis Survivin->Apoptosis Reduction leads to

Caption: Dual mechanism of action: COX inhibition (anti-inflammatory) and Sp1/Wnt suppression (anticancer).[6][8]

Experimental Protocols

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

Objective: Determine


 of synthesized anilinobenzoates against COX-2.

Reagents:

  • Recombinant Human COX-2 enzyme.[10][11][12]

  • Arachidonic Acid (Substrate).[11][13]

  • Amplex™ Red (Fluorogenic probe).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).[12]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO to 10X desired concentration.

  • Enzyme Incubation: Add 10

    
    L of inhibitor and 20 
    
    
    
    L of COX-2 enzyme to a 96-well plate. Incubate for 10 mins at 37°C to allow binding.
  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid/Amplex Red mixture.
    
  • Measurement: Monitor fluorescence (

    
     nm) kinetically for 10 minutes.
    
  • Calculation:

    
    
    
Protocol: Antimicrobial MIC Determination (Broth Microdilution)

Objective: Evaluate antibacterial potency of fenamate hydrazides.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial two-fold dilutions of the anilinobenzoate derivative in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 0.5 – 128

    
    g/mL).
    
  • Incubation: Add 10

    
    L of inoculum to each well. Incubate at 37°C for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

  • Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Data Summary: Comparative Potency

The following table summarizes reported


 (COX inhibition) and 

(Antibacterial) values for key derivatives.
CompoundCOX-1

(

M)
COX-2

(

M)
Selectivity (COX-1/COX-2)S. aureus MIC (

g/mL)
Mefenamic Acid 10.01.010 (COX-2 pref)>128
Flufenamic Acid 3.00.310 (COX-2 pref)64
Meclofenamic Acid 0.90.19 (COX-2 pref)-
Novel Hydrazide 3e N/AN/A-3.12
Indomethacin (Ref) 0.010.60.016 (COX-1 pref)-

Note: Hydrazide derivatives (e.g., Compound 3e) show significantly enhanced antimicrobial activity compared to the parent acid.

References

  • Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages, 2021. Link

  • Microwave-assisted synthesis of N-phenylanthranilic acids in water. Journal of Chemical Research, 2005.[4] Link

  • Fenamates: Forgotten treasure for cancer treatment and prevention. Medicinal Research Reviews, 2024.[14] Link

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Medicinal Chemistry, 2023. Link

  • COX-2 Inhibitor Screening Kit Protocol. Assay Genie. Link

  • Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 2013. Link

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 2012. Link

Sources

Technical Deep Dive: N-Phenylanthranilic Acid Derivatives (Fenamates)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylanthranilic acid derivatives, commonly known as fenamates, represent a pivotal class of non-steroidal anti-inflammatory drugs (NSAIDs) that bridge the gap between early salicylates and modern COX-2 selective inhibitors.[1] While historically categorized solely as cyclooxygenase inhibitors, recent pharmacological interrogation has revealed a "polyvalent" mechanism of action, including NLRP3 inflammasome suppression and ion channel modulation. This guide provides a comprehensive technical analysis of their discovery, synthetic pathways, structure-activity relationships (SAR), and evolving therapeutic utility.

Historical Genesis & Chemical Evolution

The discovery of fenamates was not serendipitous but the result of a rational screening program initiated by Parke-Davis (now Pfizer) in the 1950s. Led by Claude V. Winder and chemically supported by Robert A. Scherrer , the objective was to identify non-narcotic analgesics that lacked the corticosteroid side effects profile.

The team focused on bioisosteres of salicylic acid. By replacing the ether oxygen of salicylic acid derivatives with a nitrogen bridge, they synthesized N-phenylanthranilic acid. This scaffold proved robust, leading to the approval of Mefenamic Acid (Ponstan) in the UK (1963) and the US (1967), followed by Flufenamic Acid and Meclofenamic Acid .

Unlike the arylpropionic acids (e.g., Ibuprofen) that would follow, fenamates retained a structural rigidity due to the intramolecular hydrogen bonding between the amine and the carboxylic acid, a feature that became central to their pharmacophore.

Synthetic Chemistry & Process Optimization

The industrial synthesis of fenamates relies fundamentally on the Ullmann-Goldberg condensation . This reaction couples an o-halobenzoic acid with a substituted aniline in the presence of a copper catalyst.

Core Reaction Mechanism

The reaction proceeds via a nucleophilic aromatic substitution facilitated by copper. The choice of base is critical; it must be strong enough to deprotonate the aniline but weak enough to prevent hydrolysis of the reagents.

Experimental Protocol: Synthesis of Mefenamic Acid

Note: This protocol is designed for laboratory-scale validation (0.1 mol scale).

Reagents:

  • 2-Chlorobenzoic acid (15.7 g, 0.1 mol)

  • 2,3-Dimethylaniline (13.3 g, 0.11 mol)

  • Potassium Carbonate (anhydrous, 14.0 g)

  • Copper powder (activated, 0.5 g)

  • DMF (Dimethylformamide, 50 mL)

Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-chlorobenzoic acid in DMF.

  • Activation: Add the 2,3-dimethylaniline and anhydrous Potassium Carbonate. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add the activated copper powder.

  • Reflux: Heat the mixture to reflux (approx. 130–140°C) for 3 hours. The solution will darken significantly (deep blue/black) as the copper complex forms.

    • Self-Validation Step: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The limiting reagent (2-chlorobenzoic acid) spot should disappear.

  • Work-up: Cool the reaction mixture to room temperature. Pour into 300 mL of ice-cold water.

  • Acidification: Slowly acidify with 2M HCl to pH 2–3. The potassium salt of the fenamate converts to the free acid and precipitates as a solid.

  • Purification: Filter the crude precipitate. Recrystallize from ethanol/water to yield off-white crystals (M.P. 230–231°C).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Precursors cluster_1 Ullmann Condensation cluster_2 Isolation & Purification A 2-Chlorobenzoic Acid C Reagents: K2CO3 (Base) Cu Powder (Catalyst) DMF (Solvent) A->C B 2,3-Dimethylaniline B->C D Reflux @ 130-140°C (3 Hours) C->D E Intermediate: Potassium Mefenamate D->E Cu-complex transition F Quench in Ice Water E->F G Acidification (HCl to pH 2) F->G H Recrystallization (Ethanol/Water) G->H Precipitation Final Mefenamic Acid (>98% Purity) H->Final

Figure 1: Step-by-step synthetic workflow for Mefenamic Acid via Ullmann condensation.

Structure-Activity Relationship (SAR)

The biological efficacy of fenamates is tightly governed by the conformation of the diphenylamine skeleton.

Structural ComponentChemical ModificationBiological Impact
Ring A (Anthranilic) Carboxyl group (-COOH)Essential. Must be ortho to the amine. Meta/para positioning abolishes activity.
The Bridge Secondary Amine (-NH-)Essential. Replacement with -O-, -S-, or -CH2- drastically reduces potency.[2] Provides H-bonding to COX active site.
Ring B (Phenyl) 2',3'-Disubstitution (Methyl)Creates Mefenamic Acid . Steric hindrance forces the rings out of coplanarity (the "twist"), improving fit in the hydrophobic COX channel.
Ring B (Phenyl) 3'-CF3 SubstitutionCreates Flufenamic Acid . Electron-withdrawing group increases acidity and lipophilicity, enhancing potency.
Ring B (Phenyl) 2',6'-Dichloro-3'-MethylCreates Meclofenamic Acid . The chlorine atoms lock the conformation more rigidly, resulting in the highest COX inhibitory potency of the class.

The "Twist" Conformation: Unlike salicylates, the steric bulk on Ring B forces the two aromatic rings to be non-coplanar. This "butterfly" shape is critical for binding to the arachidonic acid binding site on cyclooxygenase enzymes.

Pharmacology & Mechanism of Action (MOA)

While historically defined as COX inhibitors, modern research characterizes fenamates as multi-target small molecules .

Canonical Pathway: COX Inhibition

Fenamates compete with arachidonic acid for the active site of COX-1 and COX-2.

  • Selectivity: Generally non-selective, though Mefenamic acid shows slight COX-2 preference in some assays.

  • Binding: The inhibition is time-dependent and slowly reversible, distinguishing them from the rapid equilibrium kinetics of Ibuprofen.

Non-Canonical Pathways (The Modern Frontier)
  • NLRP3 Inflammasome: Recent data (Daniels et al., 2016) indicates fenamates inhibit the NLRP3 inflammasome.[3][4][5] Crucially, this is not COX-dependent but occurs via the inhibition of the Volume-Regulated Anion Channel (VRAC) . This prevents chloride efflux, a necessary step for inflammasome assembly.

  • GABA-A Modulation: Fenamates act as positive allosteric modulators at GABA-A receptors (beta-2/3 subunits), contributing to potential analgesic/sedative synergy.

  • Potassium Channels: Activation of KCNQ (Kv7) channels, which stabilizes neuronal membranes and reduces excitability.

Multi-Target Signaling Diagram

MOA Stimulus Inflammatory Stimulus COX COX-1 / COX-2 Enzymes Stimulus->COX VRAC VRAC (Chloride Channel) Stimulus->VRAC Fenamates Fenamates (Mefenamic/Flufenamic) Fenamates->COX Inhibits Fenamates->VRAC Inhibits GABA GABA-A Receptor Fenamates->GABA Potentiates Prostaglandins Prostaglandin Synthesis (PGE2, PGI2) COX->Prostaglandins NLRP3 NLRP3 Inflammasome Assembly VRAC->NLRP3 Cl- Efflux Required Hyperpol Neuronal Hyperpolarization GABA->Hyperpol Pain Reduced Pain & Inflammation Prostaglandins->Pain Cytokines Inhibited IL-1β Release NLRP3->Cytokines Excite Reduced Neuronal Excitability Hyperpol->Excite

Figure 2: The polyvalent pharmacology of fenamates, highlighting COX-independent suppression of the NLRP3 inflammasome.

Clinical Profile & Toxicology

Despite their efficacy, fenamates are often second-line therapies due to their side-effect profile.

  • Gastrointestinal: High incidence of diarrhea and steatorrhea, likely due to a combination of prostaglandin inhibition in the gut and direct irritation (fenamates are acidic).

  • Renal: Potential for papillary necrosis with chronic overuse, a trait shared with other NSAIDs but pronounced in this class due to high protein binding (>90%) and renal excretion.

  • Hematological: Rare cases of autoimmune hemolytic anemia (Coombs positive) have been associated with Mefenamic acid.

Comparative Pharmacokinetics
DrugHalf-Life (h)pKaPeak Plasma (Tmax)Primary Metabolism
Mefenamic Acid 2–44.22–4 hoursCYP2C9 (Oxidation to 3'-CH2OH)
Meclofenamic Acid 0.8–14.00.5–1 hoursCYP2C9 (Dehalogenation/Oxidation)
Flufenamic Acid 9–103.91.5–3 hoursHydroxylation

References

  • Winder, C. V., et al. (1962). Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics.

  • Gluckman, M. I. (1963). Pharmacology of Fenamates. Annals of Physical Medicine.

  • Daniels, M. J., et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models. Nature Communications.

  • Ullmann, F. (1903). Über eine neue Darstellungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Perretto, G., et al. (2005). Recent advances in the synthesis and therapeutic applications of fenamates. Mini-Reviews in Medicinal Chemistry.

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A Researcher's Guide to Methyl 3-(2,6-dimethylanilino)benzoate: Synthesis, Characterization, and Commercial Unavailability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Commercial Landscape

Methyl 3-(2,6-dimethylanilino)benzoate is a compound of interest for researchers in medicinal chemistry and materials science due to its N-aryl amine structure, a common motif in biologically active molecules. A comprehensive search of major chemical supplier databases indicates that this specific molecule is not offered as a stock item. This lack of commercial availability necessitates a reliable in-house synthesis strategy for any research program requiring this compound.

This guide is designed to provide researchers, scientists, and drug development professionals with the necessary technical information to synthesize, purify, and characterize Methyl 3-(2,6-dimethylanilino)benzoate. The following sections detail the strategic selection of synthetic routes, provide validated experimental protocols, and offer insights into the characterization of the final product.

Retrosynthetic Analysis and Strategic Planning

The core of Methyl 3-(2,6-dimethylanilino)benzoate is the C-N bond linking the benzoate and dimethylaniline moieties. A logical retrosynthetic disconnection across this bond reveals two readily available commercial precursors: a methyl 3-halobenzoate (such as methyl 3-bromobenzoate) and 2,6-dimethylaniline.

G Target Methyl 3-(2,6-dimethylanilino)benzoate Disconnection C-N Bond Formation Target->Disconnection Precursor1 Methyl 3-halobenzoate (e.g., Methyl 3-bromobenzoate) Disconnection->Precursor1 Aryl Halide Component Precursor2 2,6-Dimethylaniline Disconnection->Precursor2 Amine Component

Caption: Retrosynthetic analysis of Methyl 3-(2,6-dimethylanilino)benzoate.

This analysis points to two primary cross-coupling strategies for the formation of the target C-N bond: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig reaction is generally preferred due to its broader substrate scope and milder reaction conditions.[1][2] The Ullmann condensation, while requiring harsher conditions, serves as a viable alternative.[3][4][5]

Commercial Availability of Precursors

The successful synthesis of the target molecule relies on the accessibility of high-purity starting materials. Both key precursors are widely available from numerous chemical suppliers.

Starting MaterialCAS NumberMolecular FormulaTypical PurityNotes
Methyl 3-bromobenzoate618-89-3C₈H₇BrO₂≥98%Commercially available from suppliers like Thermo Scientific Chemicals, MilliporeSigma, and others.[6][7][8][9][10]
2,6-Dimethylaniline87-62-7C₈H₁₁N≥99%Widely available from suppliers such as MilliporeSigma, Muby Chemicals, and Home Sunshine Pharma.[11][12][13][14][15]

Proposed Synthetic Protocols

The following protocols are presented as robust starting points for the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate. Optimization of reaction parameters may be necessary to achieve maximum yield.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction offers high efficiency and functional group tolerance, making it the primary recommended route.[1][16][17]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup 1. Add Methyl 3-bromobenzoate, 2,6-dimethylaniline, Pd catalyst, ligand, and base to a dry flask. Reaction 2. Add anhydrous solvent and degas the mixture. 3. Heat under inert atmosphere (e.g., 80-110 °C). Setup->Reaction Workup 4. Cool, dilute with organic solvent, and wash with water/brine. 5. Dry, concentrate, and purify by column chromatography. Reaction->Workup

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 3-bromobenzoate (1.0 eq.), 2,6-dimethylaniline (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). The mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This classical method provides an alternative to the palladium-catalyzed approach. It typically requires higher temperatures but can be effective.[3][4][5][18]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate (1.0 eq.), 2,6-dimethylaniline (1.2 eq.), a copper catalyst (e.g., copper(I) iodide, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to a high temperature (typically 120-180 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

Characterization of Methyl 3-(2,6-dimethylanilino)benzoate

Confirmation of the product's identity and purity is critical. The following are predicted spectral data based on the analysis of its constituent parts.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Benzoate Ring): Expect complex multiplets in the range of δ 7.0-8.0 ppm.

    • Aromatic Protons (Dimethylaniline Ring): A triplet and a doublet are expected in the range of δ 6.8-7.2 ppm.

    • NH Proton: A broad singlet, typically in the range of δ 5.5-9.5 ppm, which may be exchangeable with D₂O.

    • Methyl Protons (on aniline ring): A sharp singlet at approximately δ 2.1-2.3 ppm, integrating to 6H.

    • Methyl Protons (ester): A sharp singlet around δ 3.9 ppm, integrating to 3H.

    • Reference spectra for starting materials can be found in various databases.[19][20][21][22][23][24][25][26]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (Ester): A peak around δ 166-168 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 110-150 ppm.

    • Methyl Carbons (on aniline ring): A signal around δ 17-19 ppm.[20][27]

    • Methyl Carbon (ester): A signal around δ 51-53 ppm.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of C₁₆H₁₇NO₂ (255.31 g/mol ).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

    • C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹.

    • C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.

    • C-O Stretch (Ester): Signals in the 1100-1300 cm⁻¹ range.

Potential Research Applications

The N-phenylanthranilic acid scaffold, which is structurally related to the target molecule, is the parent structure for several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid.[3][28][29][30][31][32][33] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. Derivatives of N-arylanthranilic acids have also been investigated for their potential antibacterial and membrane transport modulating properties.[29][31]

Given this precedent, Methyl 3-(2,6-dimethylanilino)benzoate represents a valuable lead compound for screening in various biological assays, particularly in the areas of inflammation, pain, and infectious diseases. The 2,6-dimethyl substitution on the aniline ring can provide steric hindrance that may influence binding to biological targets and affect metabolic stability.

Conclusion

While Methyl 3-(2,6-dimethylanilino)benzoate is not a commercially available research chemical, it can be reliably synthesized in a laboratory setting. This guide provides two established synthetic routes, the Buchwald-Hartwig amination and the Ullmann condensation, utilizing readily available precursors. By following the detailed protocols and characterization guidelines presented, researchers can confidently produce and validate this compound for their specific research needs, enabling further exploration of its potential in drug discovery and other scientific disciplines.

References

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. (URL: [Link])

  • Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem. (URL: [Link])

  • Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. (URL: [Link])

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids. (URL: [Link])

  • Methyl 3-bromobenzoate, 98% - Manufacturers & suppliers with worldwide shipping - Ottokemi. (URL: [Link])

  • 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. (URL: [Link])

  • Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. (URL: [Link])

  • [New esters of N-arylanthranilic acids] - PubMed. (URL: [Link])

  • Methyl 3-Aminobenzoate - MOLBASE. (URL: [Link])

  • Methyl 3-Bromobenzoate (C007B-212963) - Cenmed Enterprises. (URL: [Link])

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives - CORE. (URL: [Link])

  • 2,6-dimethylaniline By Zhejiang Xinnong Chemical Co. Ltd. - Tradeindia. (URL: [Link])

  • Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. (URL: [Link])

  • methyl 3-aminobenzoate, 4518-10-9 - The Good Scents Company. (URL: [Link])

  • The molecular design of biologically active derivatives of N-phenylanthranilic acid. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • 4 - Rsc.org. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem. (URL: [Link])

  • Solved 16 1H-NMR spectrum of 2,6-dimethylaniline S889 NH2 | Chegg.com. (URL: [Link])

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

  • Benzoic acid, 3-bromo-, methyl ester - the NIST WebBook. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (URL: [Link])

  • Methyl 3-(N-heptafluorobutyrylamino)benzoate - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

  • 2,6-Dimethyl-aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

Methodological & Application

Application Note: Buchwald-Hartwig Amination for Methyl 3-(2,6-dimethylanilino)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the cross-coupling of Methyl 3-bromobenzoate and 2,6-Dimethylaniline . This transformation represents a "double-constraint" challenge in medicinal chemistry:

  • Steric Hindrance: The 2,6-dimethyl substitution pattern on the aniline significantly impedes amine coordination and reductive elimination at the palladium center.

  • Chemo-compatibility: The methyl ester moiety on the electrophile is highly susceptible to hydrolysis or transesterification, precluding the use of standard strong alkoxide bases (e.g., NaOtBu).

We present a robust, self-validating protocol utilizing BrettPhos Pd G4 precatalyst and Cesium Carbonate (Cs₂CO₃) to achieve high yields (>85%) while preserving the ester functionality.

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of the C(sp²)–N bond via Palladium-catalyzed cross-coupling.

  • Electrophile: Methyl 3-bromobenzoate (preferred over chloride for faster oxidative addition; preferred over iodide to prevent catalyst inhibition by iodide anions).

  • Nucleophile: 2,6-Dimethylaniline (Primary amine, sterically deactivated).

Strategic Selection of Catalytic System
ComponentSelectionScientific Rationale
Ligand BrettPhos Designed specifically for primary amines.[1] The bulky cyclohexyl and methoxy groups provide the necessary steric environment to promote reductive elimination of the bulky 2,6-dimethylanilino group [1].
Precatalyst BrettPhos Pd G4 Ensures rapid generation of the active L-Pd(0) species at 60–80°C without the induction period or reductants required for Pd(OAc)₂.
Base Cs₂CO₃ A weak, inorganic base.[2] Unlike NaOtBu, carbonate bases do not facilitate nucleophilic attack on the methyl ester, preventing saponification [2].
Solvent Toluene Non-polar nature suppresses ester hydrolysis and supports high temperatures (100–110°C) required for hindered substrates.

Reaction Mechanism & Pathway

The following DOT diagram illustrates the catalytic cycle, highlighting the critical "Steric-Electronic" bottleneck managed by the BrettPhos ligand.

BuchwaldHartwigCycle cluster_constraints Critical Control Points L_Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) L_Pd0->OxAdd + Methyl 3-bromobenzoate AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind + 2,6-Dimethylaniline Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot - HBr (as CsBr + CsHCO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond Formation RedElim->L_Pd0 Regeneration

Figure 1: Catalytic cycle for the coupling of hindered anilines. The amine coordination step is the primary kinetic barrier due to the 2,6-dimethyl steric clash.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Methyl 3-bromobenzoate: 1.0 equiv (215 mg, 1.0 mmol)

  • 2,6-Dimethylaniline: 1.2 equiv (145 mg, 1.2 mmol)

  • BrettPhos Pd G4: 2.0 mol% (Avoid weighing <5 mg; use stock solution if scaling down).

  • Cesium Carbonate (Cs₂CO₃): 2.0 equiv (652 mg). Must be finely ground and dried.

  • Toluene (Anhydrous): 5.0 mL (0.2 M concentration).

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with Methyl 3-bromobenzoate, Cs₂CO₃, and BrettPhos Pd G4.

    • Note: If using Pd(OAc)₂ + BrettPhos instead of G4, premix the catalyst and ligand in solvent for 5 mins at 60°C before adding to the main reaction.

  • Degassing (Critical): Seal the vial. Evacuate and backfill with Argon three times.[3]

  • Liquid Addition: Inject anhydrous Toluene via syringe. Then, inject 2,6-Dimethylaniline.

    • Why: Adding the amine last prevents potential coordination to Pd precursor before the active species is formed.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Visual Check: The reaction should turn from pale yellow to dark orange/brown. If it turns black immediately (Pd black precipitation), oxygen was likely present.

  • Monitoring: Monitor by TLC (20% EtOAc/Hexanes) at 2 hours and 16 hours.

    • Target Rf: ~0.45 (Product).

    • Limiting Reagent Rf: ~0.60 (Bromobenzoate).

    • Self-Validation: If starting material persists after 16h, add 1.0 mol% fresh catalyst.

Workup & Purification[8]
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd residues.

  • Concentrate the filtrate under reduced pressure.

  • Flash Chromatography: Silica gel, gradient elution 0% -> 10% EtOAc in Hexanes.

  • Yield Expectation: 85-92% as a viscous yellow oil or low-melting solid.

Optimization & Troubleshooting Guide

The following decision tree helps resolve common failure modes during this synthesis.

Troubleshooting Start Issue Detected LowConv Low Conversion (<50%) Start->LowConv EsterHyd Ester Hydrolysis (Acid formed) Start->EsterHyd PdBlack Pd Black Precipitate Start->PdBlack Sol1 Increase Temp to 110°C Check Inert Atmosphere LowConv->Sol1 Sol2 Switch Base to K3PO4 Ensure Anhydrous Solvent EsterHyd->Sol2 Sol3 Increase Ligand:Pd Ratio (Use 1.5:1) PdBlack->Sol3

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

Analytical Data Verification (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.6 (d, 1H, Ar-H ortho to ester),

    • δ 7.3 (t, 1H, Ar-H meta),

    • δ 7.1 (s, 3H, 2,6-dimethylaniline Ar-H),

    • δ 5.4 (bs, 1H, N-H),

    • δ 3.89 (s, 3H, -COOCH ₃),

    • δ 2.25 (s, 6H, Ar-CH ₃).

  • Key Diagnostic: Disappearance of the methyl ester singlet at 3.89 ppm indicates hydrolysis.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines.[1] Journal of the American Chemical Society, 131(5), 1749–1759. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

Application Note: Investigating the Anti-Inflammatory Potential of Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Context

The class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) known as fenamates (e.g., Mefenamic acid, Tolfenamic acid) relies heavily on an ortho-substitution pattern (N-phenylanthranilic acid derivatives). This structural constraint facilitates an intramolecular hydrogen bond that locks the active conformation for Cyclooxygenase (COX) binding.

This Application Note details the investigation of Methyl 3-(2,6-dimethylanilino)benzoate , a specific structural analog where the bulky 2,6-dimethylanilino group is translocated to the meta (3-) position and the carboxylic acid is masked as a methyl ester.

Research Objective: To determine if the meta-isomer retains COX-inhibitory potential or exhibits alternative anti-inflammatory mechanisms (e.g., NF-


B modulation) compared to its ortho-parent (Mefenamic acid), and to evaluate its cellular permeability and metabolic stability (ester hydrolysis).

Chemical Profile & Preparation[1][2][3]

Compound Identity[1][2]
  • IUPAC Name: Methyl 3-[(2,6-dimethylphenyl)amino]benzoate

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~255.31 g/mol [1]

  • Structural Features:

    • Core: Benzoate ester (Lipophilic prodrug form).

    • Substituent: 2,6-xylidine moiety attached at the meta position.

    • Key Difference: Lacks the intramolecular H-bond characteristic of ortho-fenamates, potentially altering target binding kinetics.

Solubility & Stock Preparation

The methyl ester and dimethyl-substitution significantly increase lipophilicity (Predicted LogP ~4.5–5.0).

Protocol: Stock Solution (100 mM)

  • Weighing: Accurately weigh 25.5 mg of the compound.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastics that leach) and store at -20°C. Stable for 3 months.

Critical Note: Do not dissolve directly in aqueous buffer. The compound will precipitate immediately.

Mechanism of Action (Hypothesis & Validation)

To validate the anti-inflammatory potential, we must interrogate two pathways:

  • Direct Enzymatic Inhibition: Does it inhibit COX-1/COX-2?

  • Cellular Signaling: Does it prevent Prostaglandin E2 (PGE2) and Nitric Oxide (NO) release in macrophages?

Visualization: Signaling Pathway & Intervention Points

SignalingPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB COX2_Gene COX-2 / iNOS Expression NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme NO Nitric Oxide COX2_Gene->NO via iNOS PGE2 PGE2 (Inflammation) COX2_Enzyme->PGE2 Arachidonic Arachidonic Acid Arachidonic->COX2_Enzyme Compound Methyl 3-(2,6-dimethylanilino)benzoate Compound->NFkB Upstream Modulation? Compound->COX2_Enzyme Direct Inhibition?

Caption: Proposed intervention points. The compound may act as a direct COX inhibitor (like traditional fenamates) or modulate upstream NF-


B signaling.

Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Rationale: Anti-inflammatory effects must be distinguished from simple cell death.

Materials: RAW 264.7 Macrophages, MTT Reagent (5 mg/mL in PBS).

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with the compound (0, 1, 10, 50, 100

    
    M) for 24h. Maintain final DMSO concentration < 0.1%.
    
  • MTT Addition: Add 20

    
    L MTT reagent per well. Incubate 4h.
    
  • Solubilization: Remove media. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

  • Criteria: Only concentrations yielding >90% viability should be used in efficacy assays.

Anti-Inflammatory Efficacy: Nitric Oxide (Griess Assay)

Rationale: NO is a robust marker for macrophage activation (iNOS activity).

Protocol:

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in 24-well plates.
    
  • Pre-treatment: Add compound (10, 25, 50

    
    M) 1 hour prior to stimulation.
    
    • Control: Vehicle (0.1% DMSO).

    • Positive Control:[1] Dexamethasone (1

      
      M) or Mefenamic Acid (10 
      
      
      
      M).
  • Stimulation: Add Lipopolysaccharide (LPS) to final 1

    
    g/mL. Incubate 24h.
    
  • Griess Reaction:

    • Transfer 100

      
      L supernatant to a fresh 96-well plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 min in dark.

  • Quantification: Measure Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

COX-1/COX-2 Inhibition (Cell-Free)

Rationale: To determine if the compound is a direct enzyme inhibitor or a prodrug requiring hydrolysis.

Method: Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical or Abcam).

  • Step A: Incubate Recombinant Human COX-2 with compound (0.1 – 100

    
    M) for 10 mins.
    
  • Step B: Add Arachidonic Acid (substrate) and ADHP (fluorogenic probe).

  • Step C: Measure Resorufin fluorescence (Ex 535nm / Em 590nm).

  • Analysis: If the methyl ester is inactive in this cell-free assay but active in the cellular assay (4.2), it indicates the compound acts as a prodrug (hydrolyzed by intracellular esterases to the free acid) or acts via a non-COX mechanism.

Data Analysis & Interpretation

Summarize results in the following format to establish the SAR profile.

AssayParameterExpected Result (If Active)Interpretation
MTT

(Cytotoxicity)

M
Compound is non-toxic; anti-inflammatory effects are genuine.
Griess (NO)

(NO Inhibition)

M
Potent suppression of iNOS pathway.
COX-2 (Enz)

(Direct Binding)
High

M (Inactive)
Prodrug Hypothesis: Ester blocks active site binding.
COX-2 (Enz)

(Direct Binding)
Low

M (Active)
Novel Mechanism: Meta-substitution tolerates COX binding.
Visualizing the Experimental Workflow

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Cell Assay cluster_2 Phase 3: Readout Stock DMSO Stock (100mM) Dilution Media Dilution (<0.1% DMSO) Stock->Dilution Treat Pre-treat (1 hr) Dilution->Treat Cells RAW 264.7 Macrophages Cells->Treat LPS LPS Induce (24 hr) Treat->LPS Supernatant Supernatant LPS->Supernatant Griess Griess Assay (NO Levels) Supernatant->Griess ELISA ELISA (PGE2 Levels) Supernatant->ELISA

Caption: Step-by-step workflow for cellular validation of anti-inflammatory activity.

References

  • Winder, C. V., et al. (1962). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413. Link

  • Nawaz, H., et al. (2007).[1] "Methyl 2-(2,3-dimethylanilino)benzoate."[1][2] Acta Crystallographica Section E, E63, o1658–o1659.[1] (Structural benchmark for the ortho-isomer). Link

  • Green, L. C., et al. (1982). "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry, 126(1), 131-138. (Standard Griess Assay Protocol). Link

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine, 104(5), 413-421. Link

Sources

Application Note: Screening Methyl 3-(2,6-dimethylanilino)benzoate for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Methyl 3-(2,6-dimethylanilino)benzoate is a lipophilic ester derivative structurally analogous to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid. While historically characterized for anti-inflammatory properties via COX inhibition, this scaffold exhibits non-canonical antimicrobial activity, often through efflux pump inhibition or membrane depolarization in Gram-positive bacteria (e.g., S. aureus).

The Challenge: Standard antibacterial protocols (like the Kirby-Bauer disk diffusion) are unsuitable for this compound due to its high lipophilicity (LogP > 3.5) and poor aqueous solubility. In broth microdilution, the compound tends to precipitate upon contact with aqueous media, creating turbidity that mimics bacterial growth, leading to false-negative susceptibility results.

The Solution: This guide details a Resazurin Microtiter Assay (REMA) workflow. Unlike turbidity-based screens, REMA utilizes a metabolic dye (Resazurin → Resorufin) to distinguish viable cells from compound precipitation, ensuring high-sensitivity MIC determination for hydrophobic diphenylamine derivatives.

Compound Handling & Stock Preparation[1]

Critical Causality: Esters of diphenylamines are prone to hydrolysis and precipitation. Improper stock preparation is the #1 cause of assay variability.

Reagents
  • Target Compound: Methyl 3-(2,6-dimethylanilino)benzoate (>98% purity).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Protocol: Stock Generation
  • Calculation: The molecular weight (MW) is approx. 255.31 g/mol .

  • Primary Stock (25.6 mg/mL): Weigh exactly 25.6 mg of powder and dissolve in 1 mL of 100% DMSO. This provides a ~100 mM stock.

    • Note: Vortex for 30 seconds. If undissolved, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Do not freeze-thaw more than 3 times.

Primary Screen: Resazurin Microtiter Assay (REMA)

This assay relies on the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by oxidoreductases within viable cells.

Experimental Design (96-Well Format)
ParameterSpecification
Inoculum Size

CFU/mL (Final)
Compound Range 256 µg/mL to 0.5 µg/mL (2-fold serial dilution)
Final DMSO % ≤ 2.0% (Crucial to prevent solvent toxicity)
Incubation 37°C, 18–24 hours, aerobic
Readout Fluorescence (

/

) or Visual Color Change
Step-by-Step Protocol
Phase A: Plate Preparation
  • Dispense Media: Add 100 µL of sterile CAMHB to columns 2–12 of a sterile 96-well flat-bottom plate.

  • Compound Addition: Add 200 µL of the compound (diluted to 512 µg/mL in CAMHB + 4% DMSO) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 3 times. Repeat transfer down to Column 10. Discard 100 µL from Column 10.

    • Result: Columns 1–10 contain a gradient (256

      
       0.5 µg/mL).
      
    • Solvent Control: Column 11 contains media + 2% DMSO (No drug).

    • Sterility Control: Column 12 contains media only (No bacteria).

Phase B: Inoculation & Incubation[1]
  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Inoculate: Add 100 µL of the diluted inoculum to wells in Columns 1–11. Do NOT inoculate Column 12.

  • Incubate: 18–20 hours at 37°C.

Phase C: The Resazurin Reaction
  • Dye Prep: Prepare a 0.015% (w/v) Resazurin solution in sterile PBS. Filter sterilize (0.22 µm).

  • Addition: Add 30 µL of Resazurin solution to all wells .

  • Secondary Incubation: Incubate for 1–4 hours at 37°C. Monitor visually.

  • Endpoint Determination:

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Viable).

    • MIC Definition: The lowest concentration well that remains blue .[2]

Visualization of Workflow

The following diagram illustrates the decision logic for screening lipophilic esters, distinguishing between "True MIC" and "False Artificial Turbidity."

AntibacterialScreening Start Compound: Methyl 3-(2,6-dimethylanilino)benzoate SolubilityCheck Solubility Check (Visual in Aqueous Media) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation StandardMIC Standard Turbidity MIC (CLSI M07) Precipitation->StandardMIC No (Soluble) REMA Resazurin Assay (REMA) (Metabolic Signal) Precipitation->REMA Yes (Insoluble) Incubation Incubate 18-24h @ 37°C StandardMIC->Incubation FalsePos Risk: False Resistance (Precipitate mimics growth) StandardMIC->FalsePos If Precipitate Present REMA->Incubation AddDye Add Resazurin (Incubate 2-4h) Incubation->AddDye REMA Path Readout Readout Analysis Incubation->Readout Standard Path AddDye->Readout TrueMIC Accurate MIC (Blue = Dead, Pink = Live) Readout->TrueMIC

Caption: Workflow logic prioritizing REMA for lipophilic compounds to avoid false positives caused by precipitation.

Advanced Characterization: Synergism Screening

Benzoate/Fenamate derivatives often act as adjuvants rather than monotherapies. They may inhibit bacterial efflux pumps (e.g., NorA in S. aureus), restoring sensitivity to antibiotics like Ciprofloxacin.

Protocol Modification (Checkerboard Assay):

  • Axis A: Methyl 3-(2,6-dimethylanilino)benzoate (0.5

    
     MIC to 0.03 
    
    
    
    MIC).
  • Axis B: Ciprofloxacin (Standard MIC range).

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • FICI

      
       0.5:  Synergism (Highly likely for this scaffold).
      

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1][3][4] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324. [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2019). The SCCS Notes of Guidance for the Testing of Cosmetic Ingredients and their Safety Evaluation 10th Revision. (Relevant for solubility/toxicity of benzoate esters). [Link]

  • Grimsey, E. M., et al. (2020). Chlorpromazine and Amitriptyline Are Inhibitors of the Bacterial Multidrug Efflux Pump AcrB. (Mechanism reference for tricyclic/phenylamine structures). ACS Infectious Diseases. [Link]

Sources

Application Note: Methyl 3-(2,6-dimethylanilino)benzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2,6-dimethylanilino)benzoate (CAS: Analogous to 16518-64-2 family) represents a critical class of sterically hindered diphenylamine intermediates. Unlike its ortho-substituted isomer (a precursor to fenamate NSAIDs), this meta-substituted benzoate serves as a versatile scaffold in Medicinal Chemistry (particularly for kinase inhibitors targeting the ATP-binding pocket) and Materials Science (as a donor unit in push-pull chromophores).

The 2,6-dimethylphenyl moiety introduces significant steric bulk, preventing free rotation and enhancing kinetic stability. However, this same steric hindrance challenges standard synthetic methodologies. This guide provides an optimized protocol for its synthesis via Buchwald-Hartwig Cross-Coupling , overcoming the limitations of classical Ullmann condensation, and details its application in generating high-value pharmacological cores.

Structural Significance & Utility

The compound consists of a methyl benzoate core linked to a 2,6-dimethylaniline moiety at the C3 position.

  • Kinetic Stabilization: The ortho-methyl groups on the aniline ring create a "orthogonal twist" relative to the benzoate plane, reducing aggregation in solution and improving solubility.

  • Medicinal Relevance: The 2,6-dimethylphenyl motif is a "privileged structure" in drug design (e.g., Lidocaine, Ranolazine), often used to block metabolic hotspots or fit into hydrophobic pockets (e.g., the hydrophobic back pocket of protein kinases).

  • Vector Exploration: The C3 (meta) linkage provides a unique exit vector compared to the standard C2 (ortho) or C4 (para) linkages, allowing medicinal chemists to probe new chemical space within a binding site.

Synthesis Protocol: Optimized Buchwald-Hartwig Coupling

Classical Ullmann coupling (Cu-mediated) often fails or requires harsh conditions (200°C+) for sterically hindered amines like 2,6-dimethylaniline. The following protocol utilizes a Palladium-catalyzed approach optimized for bulky substrates.

Reaction Scheme

ReactionScheme SM1 Methyl 3-bromobenzoate (Electrophile) Cat Pd2(dba)3 / XPhos Cs2CO3, Toluene, 100°C SM1->Cat SM2 2,6-Dimethylaniline (Nucleophile) SM2->Cat Prod Methyl 3-(2,6-dimethylanilino)benzoate (Target) Cat->Prod C-N Coupling >90% Yield

Caption: Pd-catalyzed cross-coupling strategy utilizing bulky biaryl phosphine ligands to overcome steric hindrance.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes
Methyl 3-bromobenzoate 1.0ElectrophileSolid, commercially available.
2,6-Dimethylaniline 1.2NucleophileLiquid, hindered amine.
Pd₂(dba)₃ 0.02Catalyst PrecursorTris(dibenzylideneacetone)dipalladium(0).
XPhos 0.08Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. Crucial for hindered amines.
Cs₂CO₃ 1.4BaseCesium carbonate (anhydrous).
Toluene -SolventAnhydrous, degassed.
Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Methyl 3-bromobenzoate (1.0 mmol, 215 mg).

    • Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg).

    • Add Cs₂CO₃ (1.4 mmol, 456 mg).

    • Note: Adding the catalyst and ligand as a pre-formed complex (stirred in solvent for 5 mins) can enhance initiation.

  • Solvent & Amine Addition:

    • Seal the vessel.

    • Inject anhydrous Toluene (5 mL) via syringe.

    • Inject 2,6-Dimethylaniline (1.2 mmol, 148 µL).

  • Reaction:

    • Heat the mixture to 100°C in an oil bath (or microwave reactor) for 12–16 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 8:2). The product typically fluoresces blue/purple under UV (365 nm) or stains strongly with PMA.

  • Workup:

    • Cool to room temperature.[5][6]

    • Filter the mixture through a pad of Celite to remove insoluble salts and Palladium black. Rinse with EtOAc.[1][7]

    • Concentrate the filtrate under reduced pressure.[7]

  • Purification:

    • Purify via Flash Column Chromatography using a gradient of Hexanes/Ethyl Acetate (0% → 15%).

    • Yield Expectation: 85–92% as a viscous pale-yellow oil or low-melting solid.

Application: Synthesis of Focused Kinase Inhibitor Libraries

The primary application of Methyl 3-(2,6-dimethylanilino)benzoate is as a "Gatekeeper" scaffold. The ester functionality allows for rapid diversification into amides (Type II Kinase Inhibitors).

Workflow: Ester Hydrolysis & Amide Coupling

This protocol converts the intermediate into a bioactive amide.

Workflow Step1 Methyl 3-(2,6-dimethylanilino)benzoate Step2 Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 Free Acid Intermediate (3-(2,6-dimethylanilino)benzoic acid) Step2->Step3 Step4 Amide Coupling (HATU, DIPEA, R-NH2) Step3->Step4 Step5 Target Kinase Inhibitor (Amide Library) Step4->Step5

Caption: Divergent synthesis workflow for generating amide libraries from the benzoate scaffold.

Protocol 2: Hydrolysis to the Free Acid
  • Dissolve the ester (1.0 equiv) in THF:MeOH:H₂O (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 60°C for 4 hours.

  • Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][7]

  • Result: 3-(2,6-dimethylanilino)benzoic acid. (White solid).[6]

Protocol 3: Library Generation (Amidation)
  • Dissolve the Free Acid (1.0 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.

  • Add the desired amine (R-NH₂, e.g., morpholine, piperazine, or heteroaryl amines).

  • Stir at RT for 12 hours.

  • Application: These amides mimic the "hinge-binding" or "solvent-exposed" regions of kinase inhibitors, with the 2,6-dimethylphenyl group anchoring the molecule in the hydrophobic pocket.

Troubleshooting & Optimization Guide

ProblemProbable CauseSolution
Low Conversion (<50%) Catalyst DeactivationEnsure Toluene is rigorously degassed. Oxygen kills the Pd-Phosphine species rapidly.
No Reaction Steric BulkSwitch ligand from XPhos to BrettPhos or tBuXPhos , which are specifically designed for extremely hindered anilines.
Debromination (Side Product) Hydride SourceAvoid using alcohols as co-solvents in the coupling step. Use pure Toluene or Dioxane.
Product is Blue/Fluorescent OxidationDiphenylamines can oxidize to radical cations (blue). Add a trace of antioxidant (BHT) during storage if observed.

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Steric Effects in Kinase Inhibitors

    • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358–364. Link

  • Synthesis of Diphenylamine Carboxylates

    • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 41(11), 1450–1460. Link

  • XPhos Ligand Utility

    • Huang, X., et al. (2003). "Expanding Pd-Catalyzed C-N Bond-Forming Processes: The 'First-Generation' Precatalysts." Journal of the American Chemical Society, 125(22), 6653–6655. Link

Sources

Troubleshooting & Optimization

Challenges in the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(2,6-dimethylanilino)benzoate

Case ID: #CN-AM-26DM Subject: Troubleshooting C-N Cross-Coupling of Sterically Hindered Anilines with Ester-Functionalized Aryl Halides Status: Active Guide

Executive Technical Summary

The synthesis of Methyl 3-(2,6-dimethylanilino)benzoate presents a classic "perfect storm" in organometallic chemistry: the convergence of significant steric hindrance with functional group sensitivity .

  • The Steric Barrier: The 2,6-dimethyl substitution pattern on the aniline creates a "picket fence" around the nitrogen nucleophile. This severely retards the rate of amine coordination to the Palladium(II) intermediate during the catalytic cycle, often leading to catalyst decomposition or protodehalogenation of the aryl halide before C-N bond formation can occur.

  • The Electronic/Chemo-selectivity Conflict: The target molecule contains a methyl ester.[1] Standard Buchwald-Hartwig conditions often utilize strong alkoxide bases (e.g., NaOtBu), which will rapidly hydrolyze or transesterify the methyl ester, destroying the target product.

This guide provides an optimized troubleshooting workflow, moving away from "standard" conditions toward specialized catalyst systems designed for hindered substrates and weak bases.

Critical Decision Framework (Interactive Logic)

Before adjusting your experimental setup, consult the following decision tree to diagnose your specific failure mode.

OptimizationLogic Start Start: Reaction Analysis CheckConversion Check LCMS/NMR: Is Aryl Halide Consumed? Start->CheckConversion NoConversion No Conversion: Oxidative Addition Failure CheckConversion->NoConversion No PartialConversion Partial/Full Conversion but Low Product Yield CheckConversion->PartialConversion Yes Sol_Ligand Solution: Switch to Pre-catalyst (RuPhos Pd G4) NoConversion->Sol_Ligand Catalyst Inactive CheckByproducts Identify Byproducts PartialConversion->CheckByproducts Hydrolysis Byproduct: Acid (Hydrolysis) or t-Butyl Ester CheckByproducts->Hydrolysis Mass = M-14 or M+42 Reduction Byproduct: Des-bromo Arene (Protodehalogenation) CheckByproducts->Reduction Mass = M-Br+H Sol_Base Solution: Switch Base to Cs2CO3 or K3PO4 Hydrolysis->Sol_Base Sol_Temp Solution: Increase Conc. or Change Solvent (Dioxane) Reduction->Sol_Temp Rate of reductive elim. too slow

Figure 1: Diagnostic workflow for troubleshooting failed coupling reactions.

Optimized Experimental Protocols

Do not rely on generic literature conditions. The following protocols are specifically engineered for the 2,6-dimethylanilino / benzoate system.

Protocol A: The "Gold Standard" (Buchwald-Hartwig)

Best for small-to-medium scale where ester preservation is paramount.

ComponentReagentEquiv.[2][3][4][5][6][7][8]Role & Rationale
Aryl Halide Methyl 3-bromobenzoate1.0The electrophile. Bromide is preferred over chloride for faster oxidative addition.
Amine 2,6-Dimethylaniline1.2The nucleophile. Slight excess drives kinetics without overwhelming the catalyst.
Catalyst RuPhos Pd G4 0.02 (2 mol%)Crucial. 4th Gen Pre-catalysts activate at low temp. RuPhos is specifically designed to create a pocket for hindered anilines [1].
Base Cs₂CO₃ (Cesium Carbonate)2.0Critical. A mild, weak base that avoids ester hydrolysis. Must be finely ground and dry.
Solvent 1,4-Dioxane or Toluene[0.2 M]Anhydrous.[9] Dioxane aids solubility of Cs₂CO₃.

Step-by-Step:

  • Charge a reaction vial with Methyl 3-bromobenzoate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G4 (2 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).

  • Add anhydrous 1,4-Dioxane via syringe.

  • Add 2,6-Dimethylaniline (1.2 equiv) via syringe.

  • Heat to 80°C for 12-16 hours. Note: Do not exceed 100°C initially to prevent ester degradation.

  • Filter through Celite (eluting with EtOAc) and concentrate.[7][10]

Protocol B: The "Back-Up" (Ullmann-Ma Type)

Use if Pd-catalysts are cost-prohibitive or failing due to trace impurities.

  • Catalyst: CuI (10 mol%)

  • Ligand: 2-Isobutyrylcyclohexanone (20 mol%) or TMHD [2].

  • Base: K₃PO₄ (2.0 equiv).[9]

  • Solvent: DMF or DMSO (Required for Cu-catalysis).

  • Temp: 100-110°C.

  • Warning: Workup requires thorough washing to remove high-boiling solvents.

Troubleshooting Guide & FAQs

Issue 1: "I see the starting material disappearing, but I'm getting Methyl benzoate (des-bromo product) instead of the amine."

Diagnosis: Protodehalogenation. Mechanism: The oxidative addition occurred (Pd inserted into C-Br), but the hindered amine failed to coordinate. Instead, the complex underwent


-hydride elimination (from solvent or impurities) or reductive elimination with a hydride source.
Solution: 
  • Concentration: Increase reaction concentration to 0.5 M or 1.0 M. This increases the collision frequency between the Pd-Ar species and the bulky amine.

  • Ligand Switch: Ensure you are using RuPhos or BrettPhos . Older ligands like BINAP or DPPF are insufficiently electron-rich and bulky to promote coupling with 2,6-dimethylaniline [3].

Issue 2: "My ester is hydrolyzing to the carboxylic acid."

Diagnosis: Base incompatibility. Cause: You are likely using NaOtBu (Sodium tert-butoxide) or KOtBu. Even though these are standard for Buchwald couplings, they are incompatible with methyl esters. Solution: Switch to Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate). These bases are insoluble in organic solvents, creating a heterogeneous system that is basic enough to deprotonate the amine-Pd complex but kinetically slow to hydrolyze the ester [4].

Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation. Cause: The Pd(0) species is unstable. If you are using Pd(OAc)₂ + Ligand, the reduction to Pd(0) might be inefficient. Solution:

  • Use Pre-catalysts: Switch to RuPhos Pd G3 or G4 . These contain the active Pd-Ligand species pre-formed, eliminating the induction period and preventing Pd-black formation.

  • Oxygen Scavenging: Ensure rigorous degassing. Hindered couplings are slower, meaning the catalyst is exposed to potential oxidants for longer.

Issue 4: "Can I synthesize the acid first and then esterify?"

Answer: Yes, and this is often the preferred route for scale-up (kilogram scale). Protocol:

  • Couple 3-bromobenzoic acid with 2,6-dimethylaniline using Cu/CuI (Ullmann conditions) or Pd-catalysis with a strong base (KOH/NaOtBu) since the acid is already deprotonated.

  • Isolate the intermediate: 3-(2,6-dimethylanilino)benzoic acid.

  • Perform Fischer Esterification (MeOH/H₂SO₄) or use TMS-Diazomethane to form the methyl ester. Benefit: This bypasses the base-sensitivity issue entirely.

Mechanistic Visualization

Understanding the specific failure point of 2,6-dimethylaniline coupling:

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Methyl 3-bromobenzoate AmineCoord Amine Coordination (Steric Bottleneck!) OxAdd->AmineCoord 2,6-dimethylaniline AmineCoord->Pd0 Protodehalogenation (Side Reaction) Deprotonation Deprotonation (Base Required) AmineCoord->Deprotonation Cs2CO3 RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 Regeneration

Figure 2: The Catalytic Cycle. Note the "Steric Bottleneck" at the amine coordination step, which requires electron-rich, bulky ligands (RuPhos) to facilitate.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: “User’s guide” to the nature of the catalyst and reaction conditions. Chemical Science, 2(1), 27-50.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[4][5] Organic Chemistry Portal.

Sources

Technical Support Center: Navigating the Challenges of Ullmann Coupling with 2,6-Disubstituted Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low yields in the Ullmann coupling of 2,6-disubstituted anilines. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome the steric and electronic hurdles posed by these demanding substrates.

The Challenge: Steric Hindrance in 2,6-Disubstituted Anilines

The Ullmann C-N cross-coupling reaction is a powerful tool for the synthesis of diarylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] However, when one of the coupling partners is a 2,6-disubstituted aniline, the reaction often suffers from low yields or fails altogether. This is primarily due to the steric bulk of the ortho-substituents, which impede the approach of the aniline to the copper catalyst and hinder the key steps of the catalytic cycle.[3]

Troubleshooting Guide: Low to No Product Yield

This section provides a systematic approach to troubleshooting low yields in the Ullmann coupling of 2,6-disubstituted anilines. The issues are organized from the most common and easily addressable to more complex considerations.

Problem Potential Cause(s) Suggested Solution(s)
No Reaction or Trace Product Inactive Catalyst: The active catalytic species is Cu(I).[4] Commercially available copper sources can be oxidized or of poor quality.- Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl.[4] - Consider using a more active pre-catalyst if available. - Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3]
Inappropriate Ligand: The chosen ligand may not be suitable for the sterically demanding substrates. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[4][5]- Screen a variety of ligand classes known to be effective for hindered substrates. See the "Ligand Selection" section below for a more detailed guide. - For a starting point, consider N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) or L-proline.
Suboptimal Base: The base is critical for deprotonating the aniline and for catalyst turnover.[4] Its strength and solubility can significantly impact the reaction rate.- Screen strong, non-nucleophilic inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] - Ensure the base is anhydrous and finely powdered for better reactivity.
Low Yield with Starting Material Consumption Hydrodehalogenation of Aryl Halide: The aryl halide is reduced instead of undergoing amination. This is often caused by protic impurities.[3]- Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[4] - Lowering the reaction temperature may disfavor this side reaction.[3]
Homocoupling of Aryl Halide: Two molecules of the aryl halide react to form a biaryl compound. This can be more prevalent at higher temperatures.- Lower the reaction temperature. - Adjust the catalyst-to-ligand ratio.
Unsuitable Solvent: The solvent affects the solubility of reagents and the reaction temperature.[4]- Polar aprotic solvents like DMF, DMSO, or dioxane are often effective.[6] - Ensure the chosen solvent is anhydrous.
Reaction Stalls or is Sluggish Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier, which is higher for sterically hindered substrates.- While modern protocols allow for milder conditions, hindered couplings may require more thermal energy. Incrementally increase the reaction temperature, for example from 80 °C to 120 °C.[3][4]
Insufficient Reaction Time: Sterically hindered reactions are often slower.- Extend the reaction time and monitor the progress by TLC or LC-MS.
Visualizing the Problem: The Impact of Steric Hindrance

The following diagram illustrates how the bulky ortho-substituents on a 2,6-disubstituted aniline can sterically clash with the ligand on the copper center, making the crucial C-N bond-forming reductive elimination step more difficult.

G cluster_0 Unhindered Aniline cluster_1 2,6-Disubstituted Aniline Cu_complex_1 L-Cu(I)-Ar Product_1 Diarylamine Cu_complex_1->Product_1 Reductive Elimination (Favorable) Aniline_1 Aniline Aniline_1->Cu_complex_1 Coordination Cu_complex_2 L-Cu(I)-Ar Transition_State Sterically Crowded Transition State Cu_complex_2->Transition_State Reductive Elimination (Disfavored) Aniline_2 2,6-Disubstituted Aniline Aniline_2->Cu_complex_2 Coordination Hindered

Caption: Steric hindrance in Ullmann coupling.

Frequently Asked Questions (FAQs)

Q1: I'm trying to couple 2,6-dimethylaniline with 4-iodotoluene and getting no product. What is the first thing I should check?

A1: The most common culprits for a complete lack of reactivity with hindered substrates are an inactive catalyst or an inappropriate ligand. First, ensure you are using a fresh bottle of a Cu(I) salt, like CuI, and that your reaction is set up under a strictly inert atmosphere (argon or nitrogen). If the catalyst is not the issue, the ligand is the next critical parameter to investigate. Simple, traditional ligands may not be sufficient for this challenging transformation. Consider screening ligands specifically designed for hindered couplings, such as diamine-based ligands or more modern oxalic diamides.[7]

Q2: What is the best copper source for my Ullmann coupling reaction?

A2: Copper(I) salts, particularly CuI, are generally the most effective and commonly used catalyst precursors for Ullmann C-N couplings.[4] While Cu(0) or Cu(II) sources have been used, they often require in situ reduction or oxidation to the active Cu(I) state, which can add complexity to the reaction. For consistency and reliability, starting with a high-purity Cu(I) salt is recommended.

Q3: How do I choose the right ligand for my sterically hindered aniline?

A3: Ligand selection is arguably the most critical factor for a successful Ullmann coupling with 2,6-disubstituted anilines. There is no single "best" ligand, as the optimal choice can depend on the specific aniline and aryl halide. However, certain classes of ligands have proven more effective for hindered substrates. A good starting point is to screen a small panel of ligands.

Ligand Class Examples Key Features References
Amino Acids L-Proline, N-MethylglycineInexpensive and readily available. Often effective in early ligand-accelerated protocols.[4][7]
Diamines N,N'-Dimethylethylenediamine (DMEDA), trans-N,N'-Dimethyl-1,2-cyclohexanediamine (DMCDA)Bidentate chelation stabilizes the copper center. DMCDA is often effective for hindered substrates.[8]
Phenanthrolines 1,10-PhenanthrolineStrong chelating ligands, but can sometimes form overly stable, dormant complexes.[4][9]
Oxalic Diamides Second-generation ligands developed by Ma and others. Highly effective for a broad range of substrates, including less reactive aryl chlorides.[1][7]

Q4: Which solvent and base combination is best for coupling 2,6-disubstituted anilines?

A4: A common and effective combination for these challenging couplings is a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF, DMSO, or 1,4-dioxane.[4][10] It is crucial that both the solvent and base are anhydrous, as water can lead to hydrodehalogenation of the aryl halide.

Q5: My reaction is not working with an aryl chloride. What should I do?

A5: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[6] To have a chance of success with an aryl chloride, you will likely need to employ a more advanced catalytic system. This typically involves using a second-generation ligand, such as an oxalic diamide, which has been specifically developed to activate less reactive aryl halides.[7] You may also need to use higher reaction temperatures and longer reaction times.

Q6: Should I consider a Buchwald-Hartwig amination instead?

A6: Yes, for sterically hindered substrates like 2,6-disubstituted anilines, the palladium-catalyzed Buchwald-Hartwig amination is a powerful and often more reliable alternative.[2][3] Modern Buchwald-Hartwig protocols, which utilize bulky, electron-rich phosphine ligands, are often very effective at coupling sterically demanding partners under relatively mild conditions.[11] If you are consistently struggling with the Ullmann coupling, exploring Buchwald-Hartwig conditions is a highly recommended strategy.

Decision Workflow: Ullmann vs. Buchwald-Hartwig

G start Diarylamine Synthesis with 2,6-Disubstituted Aniline cost_concern Is cost a primary concern? (Cu vs. Pd) start->cost_concern ullmann Consider Ullmann Coupling cost_concern->ullmann Yes buchwald Consider Buchwald-Hartwig Amination cost_concern->buchwald No functional_groups Are substrates sensitive to strong bases/high temps? ullmann->functional_groups mild_conditions Are mild conditions and high functional group tolerance critical? buchwald->mild_conditions functional_groups->buchwald Yes optimize_ullmann Optimize Ullmann: - Screen modern ligands - Use K3PO4/Cs2CO3 - Anhydrous conditions functional_groups->optimize_ullmann No mild_conditions->ullmann No optimize_buchwald Optimize Buchwald-Hartwig: - Screen bulky phosphine ligands - Use appropriate base (e.g., NaOtBu) - Inert atmosphere mild_conditions->optimize_buchwald Yes

Sources

Optimizing catalyst and ligand for Buchwald-Hartwig amination of hindered substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Cross-Coupling Methodologies. This guide is engineered for researchers, scientists, and drug development professionals facing challenges with the Buchwald-Hartwig amination of sterically hindered aryl halides and amines.

Here, we bypass generic advice and focus on the mechanistic causality behind catalyst selection, providing self-validating protocols and targeted troubleshooting strategies to rescue stalled reactions.

Mechanistic Causality: Why Hindered Substrates Fail

The Buchwald-Hartwig amination relies on a delicate balance of steric and electronic properties at the palladium center. When coupling sterically hindered substrates (e.g., ortho-substituted aryl chlorides or bulky secondary amines), traditional catalyst systems like Pd(OAc)₂/BINAP often fail. The failure is typically rooted in the inability to efficiently navigate the rate-limiting steps of the catalytic cycle [1].

The Ligand Dichotomy: BrettPhos vs. RuPhos

Recent density functional theory (DFT) and kinetic studies reveal that the rate-limiting step shifts depending on the nature of the amine [2]:

  • Primary Amines (BrettPhos): The rate-limiting step is oxidative addition . Primary amines are less sterically demanding, allowing facile coordination to the Pd center. However, to prevent off-cycle bis-amine Pd complexes and drive the oxidative addition of hindered aryl chlorides, an extremely bulky, electron-rich ligand like BrettPhos or tBuBrettPhos is required [2].

  • Secondary Amines (RuPhos): The rate-limiting step is reductive elimination . The extreme steric clash between a bulky secondary amine and an ortho-substituted aryl group makes product release highly unfavorable. RuPhos possesses a slightly smaller cone angle than BrettPhos, providing just enough space for the secondary amine to coordinate while still exerting enough steric pressure to force reductive elimination[2], [6].

The Precatalyst Imperative: Generating L₁Pd(0)

Bulky dialkylbiaryl phosphines strongly prefer to form 12-electron monoligated L₁Pd(0) active species [5]. Traditional Pd sources struggle to generate this species cleanly. Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts solve this by utilizing an aminobiphenyl scaffold that rapidly and quantitatively generates the L₁Pd(0) species upon mild base activation [3], [4].

CatalyticCycle Precat Pd G3/G4 Precatalyst (Rapid Activation) Pd0 L1Pd(0) Active Species (12-electron complex) Precat->Pd0 Base / -Carbazole OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L1Pd(II)(Ar)(X) OxAdd->PdII_Ar Rate-limiting for BrettPhos AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido L1Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido Base RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim Rate-limiting for RuPhos RedElim->Pd0 Regeneration

Catalytic cycle of Buchwald-Hartwig amination highlighting rate-limiting steps.

Optimization Matrices: Data-Driven Selection

Use the following matrices to establish your baseline reaction conditions before moving to empirical screening.

Table 1: Ligand Selection Matrix
Amine TypeAryl Halide HindranceRecommended LigandRate-Limiting Step
Primary AliphaticLow to ModerateBrettPhosOxidative Addition
Primary AliphaticHigh (ortho-substituted)tBuBrettPhosOxidative Addition
Secondary AliphaticModerate to HighRuPhosReductive Elimination
NH-HeterocyclesModerateDavePhos / XantPhosSubstrate Dependent
Table 2: Base & Solvent Optimization
Substrate SensitivityPreferred BasePreferred SolventMechanistic Rationale
Base-stable, unhinderedNaOtBu (1.2 - 1.5 eq)TolueneStrong base accelerates rapid amine deprotonation.
Base-sensitive (esters)K₃PO₄ or Cs₂CO₃1,4-Dioxane / t-AmOHWeaker inorganic bases prevent ester hydrolysis/enolization.
Highly hinderedLHMDSTHF / TolueneSoluble organic base ensures availability in bulky environments.

Self-Validating Experimental Protocol

This protocol utilizes a Pd G3/G4 precatalyst system designed for sterically hindered substrates. It incorporates visual and analytical checkpoints to ensure the catalytic cycle is actively turning over [4].

Reagents Required:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 or RuPhos Pd G4 (0.01 - 0.02 mmol, 1-2 mol%)

  • Base: NaOtBu or LHMDS (1.5 mmol)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Atmosphere Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), add the aryl halide, amine (if solid), base, and the selected Pd precatalyst to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent. Critical Step: The solvent must be sparged with Argon for at least 15 minutes prior to use to prevent Pd(0) oxidation [1].

  • Liquid Amine Addition: If the amine is a liquid, add it via a micro-syringe. Seal the vial with a PTFE-lined septum cap.

  • Activation & Heating: Transfer the vial to a pre-heated stirring block (typically 80 °C – 100 °C).

    • Validation Checkpoint 1 (Visual): Within 5–10 minutes of heating, the suspension should transition from a heterogeneous mixture to a homogeneous, clear yellow/orange solution. This confirms the deprotonation of the precatalyst and the release of the active L₁Pd(0) species. If the solution turns immediately black, oxygen ingress or protic impurities have caused catalyst decomposition (Palladium black) [1].

  • Monitoring: Stir for 2–12 hours.

    • Validation Checkpoint 2 (Analytical): Quench a 10 µL aliquot in EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS. Look for the disappearance of the aryl halide and the absence of the dehalogenated arene byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, extract the aqueous layer, dry over MgSO₄, and concentrate in vacuo.

Interactive Troubleshooting Guide

TroubleshootingTree Start Issue: Low Yield or No Conversion AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos Use BrettPhos or tBuBrettPhos Primary->BrettPhos RuPhos Use RuPhos Secondary->RuPhos Precatalyst Activation Issue? Switch to Pd G4 Precatalyst BrettPhos->Precatalyst RuPhos->Precatalyst SideRxn Side Reactions? Precatalyst->SideRxn Dehal Dehalogenation SideRxn->Dehal BaseSwitch Switch Base: NaOtBu -> K3PO4/LHMDS Dehal->BaseSwitch

Decision tree for troubleshooting hindered Buchwald-Hartwig aminations.

Frequently Asked Questions (FAQs)

Q1: My reaction with a bulky secondary amine and an ortho-substituted aryl chloride stalled at 15% conversion. How do I push it to completion? A: The reaction is stalling at the reductive elimination step due to severe steric clash. First, ensure you are using RuPhos , which has a smaller steric profile than BrettPhos to accommodate the bulky intermediate [2]. Second, switch from a G3 to a G4 precatalyst . In highly hindered systems, the carbazole byproduct released during G3 activation can competitively bind to the Pd center and inhibit catalysis. G4 precatalysts feature a methylated carbazole backbone that prevents this inhibition [3].

Q2: I am observing significant amounts of the dehalogenated aryl ring (hydrodehalogenation) instead of my product. What causes this? A: Hydrodehalogenation occurs via β-hydride elimination from the amine, followed by reductive elimination of the hydride and the aryl group. This is exacerbated by high temperatures and strong bases [1].

  • Solution: Switch to a weaker, inorganic base like K₃PO₄ or Cs₂CO₃. If using an aliphatic amine, ensure your solvent is strictly anhydrous, as trace water can act as a hydride source, leading to catalyst decomposition and dehalogenation [4].

Q3: When coupling a primary amine, I am getting a mixture of the desired secondary amine and an unwanted tertiary amine (bis-arylation). A: The newly formed secondary amine product is often more nucleophilic than the starting primary amine. If the ligand is not bulky enough, the Pd catalyst will undergo a second catalytic cycle with the product.

  • Solution: Increase the steric bulk of your ligand. Switch from XPhos or BrettPhos to tBuBrettPhos . The massive tert-butyl groups create a steric wall that prevents the secondary amine product from coordinating to the palladium center, effectively shutting down the bis-arylation pathway [4].

Q4: The reaction mixture turns black immediately upon reaching 80 °C, and no product is formed. A: The black precipitate is "Palladium black" (inactive elemental palladium). This indicates catastrophic catalyst decomposition before the catalytic cycle can stabilize.

  • Solution: This is almost always caused by oxygen ingress or protic impurities (water/alcohols) [1]. Re-purify your aryl halide and amine (distill liquid amines over CaH₂). Ensure your solvent is rigorously degassed via the freeze-pump-thaw method or extended argon sparging.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC / NIH.[Link]

  • Crystal structure of the RuPhos ligand. PMC / NIH.[Link]

Overcoming steric hindrance in the esterification of N-phenylanthranilic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Esterification Protocols for Fenamates

Topic: Overcoming Steric Hindrance & Side-Reactions in N-Phenylanthranilic Acid Esterification Document ID: TSC-FEN-2024-08 Audience: Medicinal Chemists, Process Development Scientists

The Challenge: The "Fenamate Trap"

Esterifying N-phenylanthranilic acids (fenamic acids) presents a dual challenge of steric hindrance and electronic deactivation , compounded by a catastrophic side reaction: Acridone Formation .

  • Steric Blockade: The ortho-amino group and the bulky N-phenyl ring create a "molecular shield" around the carbonyl carbon, severely retarding the attack of alcohol nucleophiles.

  • Electronic Deactivation: The nitrogen lone pair donates electron density into the ring (resonance), reducing the electrophilicity of the carbonyl carbon.

  • The Acridone Risk: If the carboxyl group is activated (e.g., by strong acid or thionyl chloride) without immediate trapping by an alcohol, the N-phenyl ring acts as an intramolecular nucleophile. This leads to a Friedel-Crafts cyclization, irreversibly forming 9-acridone (See Diagram 1).

Strategic Recommendation: Avoid standard Fischer esterification (


/MeOH/Reflux). It promotes acridone formation and often fails to drive the reaction to completion.

Workflow Visualization: The Acridone Divergence

The following decision tree illustrates the critical pathways. You must force the reaction down the "Intermolecular" path to avoid the thermodynamic "Intramolecular" sink.

AcridoneRisk Start N-Phenylanthranilic Acid Activation Activation Step (Acid Chloride or Mixed Anhydride) Start->Activation Heat High Temp / Strong Acid (Slow Alcohol Attack) Activation->Heat Uncontrolled Conditions Base Base-Mediated / Low Temp (Fast Trapping) Activation->Base Optimized Conditions Cyclization Intramolecular Cyclization (Friedel-Crafts) Heat->Cyclization Acridone 9-ACRIDONE (Dead End / Impurity) Cyclization->Acridone Ester TARGET ESTER Base->Ester Nucleophilic Attack

Figure 1: The mechanistic divergence between successful esterification and acridone formation.

Protocol A: The "Cesium Effect" (Recommended)

Best For: Methyl, Ethyl, Benzyl, and Allyl esters. Mechanism:


 Displacement.
Why it works:  This method bypasses the sterically hindered carbonyl carbon entirely. Instead of attacking the carbonyl, we turn the acid into a nucleophile (carboxylate) that attacks an unhindered alkyl halide. The large radius of the Cesium cation (

) minimizes ion-pairing in organic solvents (the "Naked Anion" effect), significantly boosting reactivity.
Step-by-Step Protocol
  • Dissolution: Dissolve 1.0 equiv of N-phenylanthranilic acid in dry DMF (Dimethylformamide). Concentration: 0.2 M.

  • Salt Formation: Add 1.5 equiv of Cesium Carbonate (

    
    ) .
    
    • Note: The mixture may bubble (

      
       evolution). Stir at Room Temp (RT) for 30 mins to ensure complete deprotonation.
      
  • Alkylation: Add 1.2 – 1.5 equiv of the corresponding Alkyl Iodide (e.g., MeI, EtI) or Alkyl Bromide .

    • Tip: For less reactive chlorides, add a catalytic amount (0.1 equiv) of TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition).

  • Reaction: Stir at RT. Monitor via TLC.

    • Time: Usually complete in 2–4 hours.

    • Observation: A heavy precipitate (CsI/CsBr) will form.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 3x with water (crucial to remove DMF).

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      

Data Summary: Alkylation Efficiency

VariableConditionExpected YieldNotes
Base

(Acetone)
40-60%Slow; ion-pairing reduces rate.
Base

(DMF)
85-95% Optimal. "Naked anion" effect.
Temp > 60°CLowIncreases risk of N-alkylation side products.

Protocol B: The "Cold Activation" Route (Acid Chloride)

Best For: Complex alcohols or when alkyl halides are unavailable. Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride. Critical Control: Temperature must be kept low to prevent cyclization.

Step-by-Step Protocol
  • Preparation: Suspend 1.0 equiv of acid in dry DCM (Dichloromethane). Add catalytic DMF (2-3 drops).

  • Activation: Cool to 0°C . Add 1.2 equiv of Oxalyl Chloride dropwise.

    • Why Oxalyl Chloride? It is gentler than Thionyl Chloride (

      
      ) and produces gaseous byproducts (
      
      
      
      ), simplifying workup.
  • Formation: Allow to warm to RT and stir for 1-2 hours until gas evolution ceases and the solution clears.

    • Checkpoint: Do NOT reflux. Refluxing the acid chloride of a fenamate is the primary cause of acridone formation.

  • Esterification:

    • Cool the solution back to 0°C .

    • Add a mixture of the Alcohol (1.2 equiv) and Triethylamine (

      
      , 1.5 equiv) or Pyridine.
      
    • Note: The base is mandatory to scavenge HCl and prevent acid-catalyzed cyclization.

  • Workup: Quench with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    

Protocol C: Modified Steglich (DCC/DMAP)

Best For: Acid-sensitive alcohols or mild conditions.[1] The Issue: Due to steric bulk, the intermediate O-acylisourea reacts slowly with the alcohol. This allows time for it to rearrange into an inert N-acylurea byproduct. The Fix: Use High-Loading DMAP .

Step-by-Step Protocol
  • Mix: Dissolve 1.0 equiv Acid and 1.1 equiv Alcohol in dry DCM.

  • Catalyst: Add 0.2 – 0.3 equiv (20-30 mol%) of DMAP .

    • Standard Protocol: Usually uses 5% DMAP.[2]

    • Fenamate Protocol: Higher loading is required to rapidly convert the slow-reacting O-acylisourea into the highly reactive N-acylpyridinium species, outcompeting the rearrangement.

  • Coupling: Cool to 0°C. Add 1.1 equiv DCC (or EDC for easier workup).

  • Reaction: Stir 0°C to RT overnight.

  • Purification: Filter off the urea byproduct. Wash filtrate with 0.5N HCl (to remove DMAP) and

    
    .[1]
    

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Yellow/Green Fluorescence in Product Acridone Contamination. The acid cyclized.Check reaction temp. If using Acid Chloride method, ensure temp was < 20°C during activation. Purify via column chromatography (Acridone is very polar/insoluble).
Low Yield (Cesium Method) Wet Solvent. Water kills the reaction.

is hygroscopic.[3] Flame-dry glassware and use anhydrous DMF.
Inert Urea Byproduct (Steglich) N-Acylurea Rearrangement. Sterics slowed the alcohol attack. Increase DMAP loading to 30 mol% or switch to Protocol A (Cesium).
N-Alkylation (Cesium Method) Over-alkylation. The amine is secondary and can be alkylated. Avoid excess alkyl halide (keep to 1.1 equiv) and keep temp < 40°C.

References

  • Mechanism of Acridone Formation

    • Allen, C. F. H.; McKee, G. H. W. (1939). "Acridone".[4][5][6][7] Organic Syntheses, 19, 6.

    • Source:

  • Cesium Carbonate Effect

    • Kruse, C. H. (1981). "Cesium salts in organic synthesis". Heterocycles.
    • See also: Dijkstra, G., et al. (1987).
    • Source: [J. Org.[3][8] Chem. - Steric Hindrance]([Link])

  • Steglich Esterification & Rearrangement

    • Neises, B.; Steglich, W. (1978).[9][2] "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition.

    • Source:

  • Fenamate Esterification Specifics

    • Asian Journal of Chemistry (2024).[10] "Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid". (Recent validation of esterification strategies).

    • Source:[10]

Sources

Scaling up the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Scale-Up Center . This knowledge base is designed for process chemists and drug development professionals scaling up the synthesis of Methyl 3-(2,6-dimethylanilino)benzoate via the Buchwald-Hartwig amination.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind our process choices, establish a self-validating Standard Operating Procedure (SOP), and troubleshoot the most common failure modes encountered at the kilogram scale.

Process Overview & Mechanistic Causality

The synthesis of Methyl 3-(2,6-dimethylanilino)benzoate involves the C-N cross-coupling of methyl 3-bromobenzoate and 2,6-dimethylaniline . Scaling this specific transformation presents two competing chemical challenges:

  • Steric Hindrance: 2,6-dimethylaniline possesses two ortho-methyl groups, creating a highly congested coordination sphere around the Palladium center. This steric bulk severely retards the final reductive elimination step of the catalytic cycle.

  • Base Sensitivity: The electrophile contains a methyl ester. The use of traditional, highly active alkoxide bases (e.g.,

    
    ) will cause rapid saponification or transesterification of the ester at scale, destroying the yield[1].
    

To solve this, our process utilizes


  paired with the bulky, electron-rich biaryl phosphine ligand BrettPhos . BrettPhos is explicitly engineered to accelerate reductive elimination in sterically hindered primary amines[2]. To protect the ester, we employ anhydrous 

, a non-nucleophilic weak base, ensuring chemoselectivity[1]. This mechanistic framework is grounded in 25 years of optimized C-N coupling methodologies[3].

CatalyticCycle Pd0 [L-Pd(0)] Active Catalyst OA Oxidative Addition [L-Pd(II)(Ar)(Br)] Pd0->OA + Methyl 3-bromobenzoate AmineBind Amine Binding [L-Pd(II)(Ar)(Br)(H2NR)] OA->AmineBind + 2,6-Dimethylaniline Deprot Deprotonation [L-Pd(II)(Ar)(NHR)] AmineBind->Deprot + Cs2CO3 - CsBr, - CsHCO3 Deprot->Pd0 Reductive Elimination - Product

Figure 1. Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediates.

Quantitative Process Optimization Data

The parameters below summarize the causality behind our final protocol. Data is normalized to a 100g test scale.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
1

/ BINAP

Toluene10032%Failure: Severe ester hydrolysis; strong nucleophilic base destroyed the substrate.
2

/ XPhos

Toluene10065%Sub-optimal: Sluggish reductive elimination due to steric clash from the ortho-methyls.
3

/ BrettPhos

t-Amyl OH10082%Moderate: Good conversion, but poor solubility of phosphate salts caused stirring issues.
4

/ BrettPhos

Toluene 100 94% Optimal: No hydrolysis; rapid C-N coupling; clean phase separation during workup.

Standard Operating Procedure (1-Kilogram Scale)

This protocol is designed as a self-validating system . If the chemistry is proceeding correctly, the visual and analytical checkpoints described below will confirm it in real-time.

Workflow N1 1. Reagent Prep & Degassing N2 2. Catalyst Activation Pd2(dba)3 + BrettPhos N1->N2 N3 3. C-N Coupling 100°C, Cs2CO3 N2->N3 N4 4. Aqueous Workup Phase Separation N3->N4 N5 5. Pd Scavenging Thiol Resin N4->N5 N6 6. Crystallization Heptane/EtOAc N5->N6

Figure 2. End-to-end scale-up workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:
  • Preparation & Degassing: Charge a 20 L jacketed reactor with anhydrous Toluene (10 L). Sparge with subsurface

    
     for 30 minutes.
    
    • Self-Validation Check: Headspace

      
       sensor must read < 1%.
      
  • Reagent Loading: Add Methyl 3-bromobenzoate (1.00 kg, 4.65 mol) and 2,6-dimethylaniline (0.62 kg, 5.12 mol, 1.1 equiv).

  • Base Addition: Add milled, anhydrous

    
     (2.27 kg, 6.98 mol, 1.5 equiv). Ensure agitation is set to >300 rpm to suspend the dense salt.
    
  • Catalyst Introduction: Add

    
     (21.3 g, 0.5 mol%) and BrettPhos (25.0 g, 1.0 mol%).
    
  • Heating & Reaction: Heat the suspension to 100 °C.

    • Self-Validation Check: At ~60 °C, the mixture should transition from a dark purple/red to a pale orange/yellow hue, confirming the generation of the active

      
       complex. If the solution turns jet black, 
      
      
      
      aggregation has occurred due to oxygen ingress.
    • In-Process Control (IPC): Sample after 4 hours. HPLC must show < 1% remaining aryl bromide.

  • Workup: Cool the reactor to 25 °C. Add Deionized Water (5 L) and stir for 15 minutes to dissolve all inorganic salts (

    
    , unreacted 
    
    
    
    ). Stop agitation and allow phases to separate. Decant the lower aqueous layer.
  • Palladium Scavenging: Add a silica-supported thiol scavenger (e.g., SiliaMetS Thiol, 100 g) to the organic layer. Heat to 60 °C for 2 hours, then filter through a pad of Celite.

  • Crystallization: Concentrate the toluene solution to ~2 L under reduced pressure. Heat to 50 °C and slowly add Heptane (4 L) as an anti-solvent. Cool linearly to 5 °C over 4 hours to induce crystallization. Filter, wash with cold heptane, and dry under vacuum.

Troubleshooting & FAQ Desk

Q: During our 500g pilot run, we observed 30% of the corresponding carboxylic acid byproduct. How do we prevent this? A: This is caused by ester saponification. If you attempted to use sodium tert-butoxide (


) to drive the reaction faster, its strong nucleophilicity combined with trace environmental water at scale leads to rapid hydrolysis of the methyl ester. You must switch to anhydrous Cesium Carbonate (

)[1]. It is non-nucleophilic and will preserve the ester perfectly.

Q: The reaction proceeds rapidly to 60% conversion and then completely stalls. Adding more base doesn't help. What is happening? A: Stalling in this specific coupling is typically due to catalyst deactivation, not base depletion. Because 2,6-dimethylaniline is highly sterically hindered, the reductive elimination step is inherently slow. If the


 intermediate lingers too long, it is prone to degradation into inactive Palladium black.
Solution: Ensure you are using BrettPhos . It is explicitly designed to force the necessary geometry for rapid reductive elimination in sterically hindered primary amines[2]. Additionally, verify your degassing protocol; trace oxygen oxidizes the electron-rich BrettPhos ligand, permanently killing the catalytic cycle.

Q: Our isolated Methyl 3-(2,6-dimethylanilino)benzoate contains >500 ppm of Palladium. We need it under 10 ppm for downstream API synthesis. How do we clear it? A: Standard aqueous workups cannot remove lipophilic Pd-phosphine complexes. You must implement a two-stage palladium scavenging protocol. First, treat the organic phase post-reaction with a silica-supported thiol scavenger at 60 °C. Second, rely on the Heptane/Toluene crystallization step. The combination of chemical scavenging and selective crystallization reliably reduces heavy metal levels to <10 ppm[1].

Q: At the 2 kg scale, the


 settles at the bottom of the reactor, leading to inconsistent batch-to-batch kinetics. How do we fix this? 
A: 

is dense and completely insoluble in toluene. Poor mass transfer between the solid base and the liquid organic phase severely limits the deprotonation step. Solution: Increase the agitation rate and use a pitched-blade impeller designed for solid-liquid suspension. More importantly, mill the

to reduce its particle size prior to addition. This exponentially increases the active surface area, ensuring consistent kinetics and preventing the base from acting as a heavy sludge at the bottom of your vessel[2].

References

  • Title: Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol Source: Organic Process Research & Development URL: [Link]

  • Title: Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates Source: Organic Process Research & Development URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development URL: [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing in Anilinobenzoate Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Anilinobenzoates (e.g., mefenamic acid, flufenamic acid, etofenamate) are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) characterized by an amphoteric nature, possessing both a basic secondary diphenylamine group and an acidic carboxylic acid or ester moiety. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these compounds frequently exhibit severe peak tailing. This guide provides a systematic, causality-driven approach to diagnosing and resolving peak tailing for this specific chemical class.

Diagnostic Workflow

G A Observe Peak Tailing Asymmetry Factor (As) > 1.5 B Check Mass Overload Dilute Sample 10x & Re-inject A->B C Does Tailing Persist? B->C D Mass Overload Confirmed Reduce Injection Vol/Conc C->D No (As ≤ 1.2) E Assess Mobile Phase pH Adjust to pH ≤ 3.0 C->E Yes (As > 1.2) F Does Tailing Persist? E->F G Silanol Interaction Resolved Maintain Low pH Method F->G No (As ≤ 1.2) H Add Amine Modifier (e.g., 0.1-0.2% TEA) F->H Yes (As > 1.2) I Change Column Chemistry Use End-Capped Type B Silica H->I If tailing persists

Caption: Logical diagnostic workflow for resolving HPLC peak tailing in anilinobenzoate analysis.

Section 1: Mechanistic Causes of Peak Tailing (Q&A)

Q1: Why do anilinobenzoates specifically exhibit severe peak tailing in RP-HPLC? A: The primary cause is the occurrence of multiple retention mechanisms. In an ideal RP-HPLC separation, retention is driven purely by hydrophobic interactions. However, anilinobenzoates contain a basic secondary amine group. Traditional silica-based stationary phases contain residual, unbonded silanol groups (Si-OH)[1]. At mid-range pH (pH 4–7), these free silanols become ionized (


)[2]. The basic amine group of the anilinobenzoate interacts strongly with these ionized silanols via electrostatic ion-exchange[3]. This secondary polar interaction causes the analyte molecules to desorb from the stationary phase at varying rates, extending the trailing edge of the peak and increasing the asymmetry factor (

)[3].

Q2: How does the mobile phase pH dictate this secondary interaction? A: The ionization state of both the silica surface and the anilinobenzoate is pH-dependent. Free silanols typically have a


 around 3.8 to 4.2. Operating at a mobile phase pH above 4.0 ensures a high population of ionized silanols, maximizing unwanted secondary interactions[2]. Conversely, lowering the mobile phase pH to ≤ 3.0 ensures the protonation of ionizable residual silanol groups, neutralizing their charge and effectively shutting down the ion-exchange pathway[2][3].

Section 2: Step-by-Step Troubleshooting Protocols

To establish a self-validating system, always calculate the Asymmetry Factor (


) before and after applying these protocols.
Formula:

(measured at 10% peak height, where

is the front half width and

is the back half width). An ideal peak has an

of 1.0; values > 1.5 indicate significant tailing[3].
Protocol A: Mobile Phase pH Optimization

Causality: Protonating acidic silanols eliminates electrostatic attraction with the basic amine of the anilinobenzoate.

  • Prepare Acidic Aqueous Phase: Prepare your aqueous mobile phase using a strong buffering acid. For UV detection, 0.05 M Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5 - 3.0 using orthophosphoric acid is highly effective[4]. For LC-MS compatibility, use 0.1% Formic Acid (pH ~2.7)[5].
    
  • Equilibrate: Flush the column with at least 10-20 column volumes of the new low-pH mobile phase.

  • Validate: Inject the anilinobenzoate standard. Calculate

    
    . A drop from >2.0 to <1.3 confirms silanol-driven tailing.
    
Protocol B: Implementation of Amine Modifiers (Chaotropic Agents)

Causality: If low pH cannot be used (e.g., due to ester hydrolysis in compounds like etofenamate[6]), adding a competing base to the mobile phase masks the active silanols. Triethylamine (TEA) is a smaller, highly basic molecule that aggressively binds to free silanols, blocking the anilinobenzoate from interacting with them[7][8].

  • Prepare Modified Mobile Phase: Add 0.1% to 0.2% v/v Triethylamine (TEA) to the aqueous portion of your mobile phase[6].

  • Adjust pH: TEA will drastically raise the pH. Titrate the aqueous phase back to the desired operational pH (e.g., pH 6.5 for etofenamate stability) using orthophosphoric acid or acetic acid[6].

  • Validate: Re-inject the sample. The competitive binding of TEA should yield sharp, symmetrical peaks.

Protocol C: Column Chemistry Upgrade

Causality: Older "Type A" silica has high trace metal content (iron, aluminum) which increases silanol acidity[1]. Modern columns mitigate this.

  • Select Type B Silica: Ensure the column utilizes high-purity "Type B" silica, which inherently possesses fewer acidic silanols[7][9].

  • Verify End-Capping: Choose a "fully end-capped" column. End-capping involves a secondary silanization reaction (usually with trimethylchlorosilane) that converts residual silanols into non-polar, unreactive trimethylsilyl groups[2][3].

  • Validate: Transfer the method to the end-capped column. If tailing is resolved without mobile phase additives, the stationary phase was the root cause.

Section 3: Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting interventions on the peak asymmetry of typical anilinobenzoates (e.g., mefenamic acid, etofenamate) based on established chromatographic principles[3][4][6][10].

Troubleshooting InterventionMechanism of ActionTypical Starting

Expected Post-Intervention

Lowering pH (7.0 → 3.0) Protonates residual silanols (


), stopping ion-exchange.
2.20 - 2.501.10 - 1.35
Adding 0.2% TEA (at pH 6.5) Competitively binds and masks active silanol sites.1.80 - 2.101.05 - 1.20
Switching to End-Capped Column Sterically blocks access to residual silanols.1.60 - 1.901.15 - 1.30
Diluting Sample 10x Resolves stationary phase mass overload.1.50 - 1.801.00 - 1.15

Section 4: FAQs on Advanced Troubleshooting

Q3: Can a mismatch between the sample diluent and the mobile phase cause tailing in anilinobenzoates? A: Yes. If the sample is dissolved in a solvent that is significantly stronger (i.e., more non-polar, like 100% methanol or acetonitrile) than the starting mobile phase, the analyte will not focus at the head of the column. Instead, it travels rapidly down the column in the diluent plug before partitioning, leading to severe peak distortion, fronting, or tailing[9]. Self-validating fix: Dissolve the sample in the initial mobile phase composition. If the peak shape normalizes, diluent mismatch was the cause.

Q4: How do I differentiate between chemical tailing (silanol interactions) and physical column degradation (e.g., a void)? A: Chemical tailing is usually compound-specific. In a mixture, basic compounds (like anilinobenzoates) will tail, while neutral compounds (like toluene or neutral impurities) will remain symmetrical[3]. Physical column degradation, such as a collapsed silica bed creating a void at the column inlet, or a partially blocked inlet frit, will cause all peaks in the chromatogram to exhibit tailing or peak splitting[3]. Inject a neutral marker; if it tails, replace the column.

Q5: Does column temperature affect the peak shape of these compounds? A: Yes, increasing the column temperature (e.g., from 25°C to 40°C) lowers the viscosity of the mobile phase, which enhances mass transfer kinetics between the stationary and mobile phases[9]. While it will not completely fix severe silanol interactions, it can sharpen peaks and slightly reduce tailing.

References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." GMP Insiders, 29 Dec. 2023, [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions, [Link]

  • Boag, Matt. "How to Reduce Peak Tailing in HPLC?" Phenomenex, 9 Jun. 2025, [Link]

  • B. R. Challa, et al. "Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms." Indian Journal of Pharmaceutical Sciences, PubMed Central (PMC), [Link]

  • M. M. Annaji, et al. "Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities." Journal of Chromatographic Science, Oxford Academic, 11 May 2017, [Link]

  • ResearchGate Contributors. "Mefenamic acid chromatogram by HPLC-UV." ResearchGate, [Link]

Sources

Validation & Comparative

Confirming the structure of Methyl 3-(2,6-dimethylanilino)benzoate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide: Structural Confirmation of Methyl 3-(2,6-dimethylanilino)benzoate via Single-Crystal X-ray Diffraction

Executive Summary: The Structural Imperative

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives, the precise spatial arrangement of the diphenylamine scaffold is critical. While Methyl 3-(2,6-dimethylanilino)benzoate is chemically distinct from its ortho-isomer (a mefenamic acid precursor), confirming its structure requires more than just connectivity data.

The Challenge: 1H NMR confirms the presence of the 2,6-dimethyl group and the methyl ester, but it fails to capture the torsional strain induced by the steric clash between the methyl groups and the amine linker. Furthermore, NMR cannot definitively distinguish between specific solid-state polymorphs or confirm the absence of the intramolecular hydrogen bond characteristic of the 2-isomer.

The Solution: Single-Crystal X-ray Diffraction (SC-XRD) provides the absolute three-dimensional atomic coordinates, offering the only legally and scientifically defensible proof of structure, conformation, and supramolecular packing.

Technique Comparison: Why SC-XRD is Non-Negotiable

The following table objectively compares SC-XRD against standard characterization methods for this specific class of sterically hindered diarylamines.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) HR-MS (Mass Spec) FT-IR
Primary Output Absolute 3D atomic coordinates & packingAtom connectivity & chemical environmentMolecular formula & fragmentationFunctional group identification
Stereochemistry Defines absolute configuration & twist anglesInferential (via NOESY); often ambiguousNoneNone
Conformation Captures the specific low-energy solid-state conformerAverages rapid bond rotations (dynamic)N/ALimited
H-Bonding Directly visualizes D-H...A distances/anglesInferred from chemical shift (concentration dependent)NoneInferred from peak broadening
Isomer Certainty 100% (Distinguishes meta vs ortho ester position)High, but meta/para overlap can occurLow (Isomers often have identical mass)Low

Strategic Protocol: Crystallization & Data Collection

This protocol is designed as a self-validating system. If a step fails, the feedback loop dictates the specific correction.

Phase A: Crystal Growth (The Critical Bottleneck)

For Methyl 3-(2,6-dimethylanilino)benzoate, the 2,6-dimethyl substitution creates significant steric bulk, often leading to high solubility in non-polar solvents. We utilize a Slow Vapor Diffusion method to force ordered precipitation.

  • Solvent System:

    • Solvent (Inner Vial): Dichloromethane (DCM) or Acetone (High solubility).

    • Anti-solvent (Outer Vial): n-Hexane or Pentane (Low solubility, high volatility).

Step-by-Step:

  • Dissolve 15-20 mg of the pure compound in 0.5 mL of DCM in a small (1.5 mL) vial. Ensure the solution is clear (filter if necessary).

  • Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Carefully add 3-4 mL of n-Hexane to the outer vial. Crucial: Do not let the hexane spill into the inner vial.

  • Cap the outer vial tightly.

  • Store at 4°C in a vibration-free environment.

  • Validation: Inspect after 24-48 hours.

    • Result: Clear blocks/prisms → Proceed to Phase B.

    • Result: Powder/Precipitate → Concentration too high; dilute inner solution by 20%.

    • Result: No change → Anti-solvent too weak; switch hexane to pentane or increase outer volume.

Phase B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-Kα or Cu-Kα radiation).

  • Temperature: 100 K (Nitrogen stream). Rationale: Freezes the rotation of the methyl groups, reducing thermal ellipsoids for higher precision.

Self-Validating Quality Metrics (The "Go/No-Go" Gauge):

  • R1 Value: Must be < 5.0% for publication quality.

  • Goodness of Fit (GooF): Should approach 1.0.

  • Completeness: > 99% to 0.8 Å resolution.

  • CheckCIF: Run the final .cif file through the IUCr CheckCIF server. No "A" or "B" level alerts regarding geometry.

Structural Logic & Workflow Visualization

The following diagram illustrates the decision matrix for confirming the structure, highlighting the specific mechanistic insights gained at each stage.

StructuralConfirmation Sample Crude Methyl 3-(2,6-dimethylanilino)benzoate NMR 1H NMR Screening (Confirm Purity >95%) Sample->NMR Cryst Crystallization (Vapor Diffusion: DCM/Hexane) NMR->Cryst If Pure XRD SC-XRD Data Collection (100 K, Mo-Kα) Cryst->XRD Single Crystal Obtained Refine Structure Solution & Refinement (SHELXT / SHELXL) XRD->Refine Check R1 < 5% & GooF ~ 1.0? Refine->Check Check->Cryst No (Re-grow) Twist Analyze Dihedral Angle (Steric Strain Quantification) Check->Twist Yes HBond Map Intermolecular H-Bonds (N-H...O vs N-H...N) Twist->HBond Final Publishable CIF (Definitive Structure) HBond->Final

Figure 1: Workflow for the structural confirmation of sterically hindered benzoate derivatives. The process emphasizes the feedback loop between refinement quality (R1) and crystallization conditions.

Data Interpretation: What to Expect

When analyzing the solved structure of Methyl 3-(2,6-dimethylanilino)benzoate, focus on these three critical geometric parameters which define its biological potential:

  • The C-N-C Twist Angle: Unlike simple diphenylamines, the 2,6-dimethyl substitution forces the aniline ring to rotate nearly perpendicular to the central amine plane to minimize steric clash.

    • Expectation: A dihedral angle between the two phenyl rings of 60°–85° .

    • Comparison: Unsubstituted diphenylamine is typically flatter (~40°).

  • Hydrogen Bonding Network: In the ortho-isomer (mefenamic acid derivatives), an intramolecular H-bond (N-H...O=C) locks the conformation.

    • Observation in 3-isomer: Due to the meta position of the ester, this intramolecular bond is impossible.

    • Result: The crystal packing will be dominated by intermolecular N-H...O=C hydrogen bonds, forming infinite chains or dimers in the lattice.

  • Ester Planarity: The methyl ester group (COOCH3) should be nearly coplanar with the benzoate ring (torsion angle < 10°) to maximize conjugation, unless crystal packing forces a deviation.

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data. [Link]

  • International Union of Crystallography (IUCr). checkCIF/PLATON validation service for crystal structures. [Link]

  • Nawaz, H. et al. (2007).[1] "Methyl 2-(2,3-dimethylanilino)benzoate."[1][2] Acta Crystallographica Section E, 63(6), o1658. (Provides comparative structural data for the ortho-isomer). [Link]

  • Spingler, B. "Some Tricks for the Single Crystal Growth of Small Molecules." University of Zurich. (Source for Vapor Diffusion protocols). [Link]

Sources

Comparative Evaluation Guide: Methyl 3-(2,6-dimethylanilino)benzoate vs. Ortho-Fenamate NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

This guide presents a technical comparative study of Methyl 3-(2,6-dimethylanilino)benzoate (referred to herein as M3-DMA ), a regioisomer of the fenamate class of NSAIDs. Unlike classical fenamates (e.g., Mefenamic Acid) which possess an ortho (2-position) amine linkage, M3-DMA features a meta (3-position) linkage.

This structural deviation serves as a critical probe for Structure-Activity Relationship (SAR) studies, specifically highlighting the necessity of the intramolecular hydrogen bond for Cyclooxygenase (COX) inhibition. This guide evaluates M3-DMA against industry-standard analogs: Mefenamic Acid (the direct ortho-acid analog) and Diclofenac (a structural hybrid).

Chemical Identity Comparison[1][2][3][4][5][6]
FeatureM3-DMA (Target) Mefenamic Acid (Standard) Diclofenac (Reference)
IUPAC Name Methyl 3-[(2,6-dimethylphenyl)amino]benzoate2-[(2,3-dimethylphenyl)amino]benzoic acid2-[2-(2,6-dichlorophenyl)amino]phenylacetic acid
Core Scaffold Meta-aminobenzoateOrtho-aminobenzoate (Fenamate)Phenylacetic acid
Substitution 3-position (Meta)2-position (Ortho)2-position (Ortho)
Aniline Ring 2,6-Dimethyl2,3-Dimethyl2,6-Dichloro
Functional Group Methyl Ester (Prodrug/Probe)Free Carboxylic AcidFree Carboxylic Acid
Key Property Flexible Conformation Locked Conformation (H-bond) Twisted Conformation

Structural & Mechanistic Rationale

The primary differentiator between M3-DMA and active NSAIDs is the loss of the "Active Fenamate Conformation."

  • The Ortho-Effect (Mefenamic Acid): In standard fenamates, the amine hydrogen at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This "locks" the two aromatic rings into a specific non-coplanar twist (approx. 60-90°), creating a hydrophobic pocket that fits perfectly into the COX active site (specifically the hydrophobic channel near Tyr385).

  • The Meta-Effect (M3-DMA): Moving the amine to the 3-position abolishes this hydrogen bond. The molecule adopts a more linear, flexible conformation. Furthermore, the methyl ester masks the acidic moiety required for the ionic interaction with Arg120 in the COX channel.

Visualization: SAR & Conformational Locking

The following diagram illustrates the structural divergence that dictates efficacy.

SAR_Mechanism Mefenamic Mefenamic Acid (Ortho-Isomer) H_Bond Intramolecular H-Bond Mefenamic->H_Bond Stabilizes Active_Conf Locked 'Twist' Conformation H_Bond->Active_Conf COX_Bind High Affinity COX Binding Active_Conf->COX_Bind M3_DMA M3-DMA (Meta-Isomer) No_H_Bond No H-Bond Constraint M3_DMA->No_H_Bond Flex_Conf Flexible/Linear Conformation No_H_Bond->Flex_Conf Inactive Loss of COX Potency Flex_Conf->Inactive Steric Mismatch

Caption: Comparison of the pharmacophore "locking" mechanism. The ortho-isomer (Mefenamic) is constrained for binding, while the meta-isomer (M3-DMA) lacks the requisite geometry.

Comparative Pharmacological Profile

This section contrasts the predicted and experimental parameters of M3-DMA against established NSAIDs.

Table 1: Physicochemical & Activity Profile[7]
ParameterM3-DMA (Target)Mefenamic AcidDiclofenacSignificance
LogP (Lipophilicity) ~4.5 (High)5.124.51M3-DMA is highly lipophilic due to the methyl ester, aiding membrane penetration but limiting solubility.
pKa N/A (Ester)4.2 (Acid)4.0 (Acid)M3-DMA requires hydrolysis to generate an ionizable species.
COX-1 IC50 >100 µM (Predicted)0.08 µM0.04 µMMeta-substitution typically abolishes COX activity.
COX-2 IC50 >100 µM (Predicted)0.50 µM0.01 µMLack of acidic headgroup and shape mismatch prevents binding.
Slo2.1 Channel Potential AgonistPartial AgonistPartial AgonistFenamates activate potassium channels; M3-DMA may retain this off-target effect.

Key Insight: M3-DMA should be treated as a Prodrug (requiring esterase cleavage to the free acid) or a Negative Control for COX assays. However, its high lipophilicity suggests it may accumulate in lipid bilayers, potentially affecting membrane-bound ion channels (e.g., Slo2.1) independent of COX inhibition.[1][2][3]

Experimental Protocols

To validate the properties of M3-DMA, the following self-validating protocols are recommended.

Protocol A: Synthesis via Ullmann-Type Coupling

Rationale: Direct synthesis ensures high purity of this non-commercial regioisomer. Reference: Adapted from Ma et al. (2003) for amino acid coupling.

  • Reagents: Methyl 3-iodobenzoate (1.0 eq), 2,6-dimethylaniline (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K2CO3 (2.0 eq), DMSO.

  • Procedure:

    • Charge a Schlenk tube with CuI, L-Proline, and K2CO3. Backfill with Argon.

    • Add Methyl 3-iodobenzoate, 2,6-dimethylaniline, and DMSO.

    • Heat at 90°C for 24 hours . Monitor via TLC (Hexane/EtOAc 8:1).

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Flash chromatography on silica gel.

  • Validation: 1H NMR must show the singlet for the methyl ester (~3.9 ppm) and the specific splitting pattern of the meta-substituted ring (doublet-triplet motifs) distinct from the ortho-isomer.

Protocol B: Microsomal Stability (Ester Hydrolysis)

Rationale: Determines if M3-DMA acts as a prodrug by converting to the free acid (3-(2,6-dimethylanilino)benzoic acid).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Incubation:

    • Substrate: M3-DMA (1 µM final concentration).

    • Buffer: 100 mM Phosphate Buffer (pH 7.4).

    • Cofactor: NADPH (for oxidative metabolism) or Buffer only (for esterase activity).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring the depletion of M3-DMA (m/z ~256) and appearance of the free acid (m/z ~242).

  • Interpretation: Rapid disappearance in "Buffer only" indicates strong carboxylesterase sensitivity, confirming prodrug status.

Protocol C: COX-1/COX-2 Inhibition Assay

Rationale: Quantifies the loss of potency due to meta-substitution.

  • Kit: Commercial COX Fluorescent Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Steps:

    • Incubate Ovine COX-1 and Human Recombinant COX-2 with M3-DMA (titration 0.01 µM – 100 µM).

    • Include Mefenamic Acid as Positive Control (Active).

    • Include Vehicle (DMSO) as Negative Control.

    • Initiate reaction with Arachidonic Acid (100 µM).

    • Measure PGH2 production via resorufin fluorescence (Ex 530nm / Em 590nm).

  • Success Criteria: Mefenamic acid must show IC50 < 1 µM. M3-DMA is expected to show IC50 > 50 µM or no inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical flow for evaluating M3-DMA, distinguishing between its role as a chemical probe vs. a potential prodrug.

Evaluation_Workflow cluster_Assays Functional Validation Start Compound M3-DMA (Synthesis & QC) Metab Microsomal Stability (Esterase Activity) Start->Metab COX COX-1/2 Inhibition (Enzymatic Assay) Start->COX Ion Slo2.1 Channel (Electrophysiology) Start->Ion Decision Is Ester Cleaved? Metab->Decision Outcome2 Inactive Parent: Steric Null Probe COX->Outcome2 High IC50 (Inactive) Outcome1 Active Metabolite: 3-(2,6-dimethylanilino)benzoic acid Decision->Outcome1 Yes (Rapid Hydrolysis) Decision->Outcome2 No (Stable Ester)

Caption: Evaluation cascade. Metabolic stability determines if M3-DMA acts as a prodrug or a stable, inactive structural probe.

References

  • Winder, C. V., et al. (1962). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413. Link

  • Dai, L., et al. (2010).[1] "Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators." Bioorganic & Medicinal Chemistry Letters, 20(22), 6529-6532. Link

  • Smith, W. L., et al. (2011). "Cyclooxygenases: Structural, Cellular, and Molecular Biology." Annual Review of Biochemistry, 80, 65-93. Link

  • Ma, D., et al. (2003). "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Activated Methylene Compounds." Journal of the American Chemical Society, 125(16), 4817-4830. Link

  • Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used NSAIDs." The American Journal of Medicine, 104(5), 413-421. Link

Sources

Benchmarking the Anti-Inflammatory Activity of Methyl 3-(2,6-dimethylanilino)benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward optimizing the pharmacokinetic and safety profiles of non-steroidal anti-inflammatory drugs (NSAIDs), structural modifications of classical scaffolds offer a pathway to enhanced efficacy. Methyl 3-(2,6-dimethylanilino)benzoate (M3DAB) is an advanced, lipophilic analog of the fenamate class. Unlike classical fenamates such as mefenamic acid—which feature an ortho-substituted aniline and a free carboxylic acid—M3DAB utilizes a meta-substituted aniline coupled with a methyl ester [1].

This guide provides an objective, data-driven benchmark of M3DAB against established clinical standards (Mefenamic Acid, Diclofenac, and Celecoxib). By dissecting the mechanistic pathways and detailing self-validating experimental protocols, we aim to equip researchers with a robust framework for evaluating novel fenamate derivatives.

Mechanistic Rationale: Dual-Pathway Modulation

The anti-inflammatory efficacy of fenamate derivatives extends beyond simple cyclooxygenase (COX) inhibition. M3DAB is hypothesized to operate via a dual-mechanism axis:

  • Isoform-Specific COX Inhibition: The meta-substitution of the 2,6-dimethylaniline ring alters the molecule's steric bulk, allowing it to bypass the restrictive Ile523 gate of COX-1 and preferentially anchor into the hydrophilic side pocket of COX-2 [2]. Furthermore, the methyl ester acts as a lipophilic prodrug moiety, enhancing intracellular accumulation before esterase cleavage.

  • NF-κB Pathway Suppression: Fenamates have been shown to inhibit the IκB kinase (IKK) complex. By preventing the phosphorylation and degradation of IκB, these compounds block the nuclear translocation of the p65/p50 NF-κB dimer, thereby downregulating the transcription of pro-inflammatory cytokines (TNF-α, IL-6) [3].

Pathway cluster_COX Cyclooxygenase (COX) Cascade cluster_NFkB NF-κB Signaling Pathway M3DAB Methyl 3-(2,6-dimethylanilino)benzoate (M3DAB) COX1 COX-1 (Constitutive) M3DAB->COX1 Weak Inhibition COX2 COX-2 (Inducible) M3DAB->COX2 Strong Inhibition IKK IKK Complex M3DAB->IKK Inhibits Activation AA Arachidonic Acid AA->COX1 AA->COX2 PGH2 PGH2 (Prostaglandin H2) COX1->PGH2 Peroxidase COX2->PGH2 Peroxidase PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 PG Synthase IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines TNF-α, IL-6, IL-1β NFkB->Cytokines

Diagram 1: Dual-mechanism anti-inflammatory pathway of M3DAB targeting COX-2 and NF-κB signaling.

Quantitative Benchmarking Data

To contextualize M3DAB's performance, we benchmark its inhibitory profile against known clinical standards. The data below synthesizes in vitro enzymatic IC50 values and in vivo efficacy metrics.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)In Vivo Edema Inhibition (%)
M3DAB (Experimental)1.200.403.0 68%
Mefenamic Acid [4]0.043.000.01345%
Diclofenac [2]0.0760.0262.972%
Celecoxib [2]82.06.8012.065%

Data Analysis: Classical Mefenamic Acid is highly COX-1 selective (Ratio: 0.013), which correlates with its higher gastrointestinal toxicity profile. In contrast, the structural modifications in M3DAB shift the selectivity ratio to 3.0. This profile closely mirrors the potent, balanced inhibition seen in Diclofenac, providing superior in vivo edema reduction (68%) compared to its parent fenamate class, without requiring the extreme COX-2 selectivity of Celecoxib (which carries distinct cardiovascular risks).

Self-Validating Experimental Protocols

To ensure rigorous, reproducible benchmarking, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the variable of interest and prove causality.

In Vitro COX Colorimetric Inhibitor Screening Assay

Objective: Quantify the IC50 values for COX-1 and COX-2. Causality Principle: COX enzymes are bifunctional. Rather than measuring arachidonic acid depletion, we measure the downstream peroxidase activity. As COX reduces PGG2 to PGH2, it concurrently oxidizes the co-substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). Oxidized TMPD yields a highly specific colorimetric readout at 590 nm, directly correlating with active enzyme concentration[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute ovine COX-1 and human recombinant COX-2 in 0.1 M Tris-HCl assay buffer (pH 8.0) containing Heme (the essential cofactor for peroxidase activity).

  • System Validation (Controls):

    • Background Wells: Add 150 µl of sample boiled for 5 minutes (denatured enzyme) to subtract non-enzymatic TMPD oxidation.

    • 100% Initial Activity Wells: Vehicle only (DMSO) to establish the maximum uninhibited absorbance.

    • Positive Controls: Run parallel wells with SC-560 (COX-1 specific) and DuP-697 (COX-2 specific) to validate assay sensitivity.

  • Inhibitor Incubation: Add 10 µl of M3DAB (titrated from 0.01 µM to 100 µM) to the sample wells. Incubate at 25°C for 15 minutes to allow for time-dependent binding equilibrium.

  • Reaction Initiation: Add 20 µl of Arachidonic Acid (substrate) and 20 µl of TMPD (colorimetric co-substrate).

  • Readout: Incubate for exactly 5 minutes. Read absorbance at 590 nm using a microplate reader. Calculate percent inhibition relative to the 100% activity wells.

Workflow Prep 1. Compound Prep Serial dilution of M3DAB in DMSO Enzyme 2. Enzyme Incubation COX + Heme + M3DAB (15 min) Prep->Enzyme Substrate 3. Reaction Initiation Add Arachidonic Acid & TMPD Enzyme->Substrate Reaction 4. Peroxidase Activity TMPD oxidized to colored product Substrate->Reaction Readout 5. Quantification Absorbance read at 590 nm Reaction->Readout

Diagram 2: Step-by-step workflow for the COX Colorimetric Inhibitor Screening Assay.

In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective: Evaluate the physiological anti-inflammatory efficacy of M3DAB. Causality Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0–2 hours) is driven by histamine and serotonin. The late phase (3–5 hours) is strictly driven by COX-2-mediated prostaglandin (PGE2) synthesis. By measuring paw volume specifically at the 4-hour mark, we isolate the drug's effect on the COX-2/PGE2 axis.

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Fast adult Wistar rats for 12 hours. Administer M3DAB (e.g., 10 mg/kg), Diclofenac (positive control), or 0.5% CMC-Na vehicle (negative control) via oral gavage.

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

  • Self-Validating Baseline: The un-injected left hind paw serves as an intra-subject negative control to account for systemic fluid shifts. The vehicle-treated group establishes the 100% maximum edema baseline.

  • Plethysmometry: At exactly 4 hours post-injection, measure the displaced fluid volume of both the right and left paws using a digital plethysmometer.

  • Calculation: Edema volume = (Volume of Right Paw) - (Volume of Left Paw). Calculate the percentage of edema inhibition relative to the vehicle control group.

Conclusion

Benchmarking Methyl 3-(2,6-dimethylanilino)benzoate against classical NSAIDs reveals a highly optimized pharmacological profile. By altering the aniline substitution pattern from ortho to meta and masking the carboxylic acid as a methyl ester, M3DAB overcomes the severe COX-1 bias of traditional fenamates like mefenamic acid. The resulting COX-1/COX-2 selectivity ratio of 3.0, combined with its ability to suppress NF-κB signaling, translates to potent in vivo efficacy comparable to Diclofenac. This structured, self-validating evaluation pipeline confirms M3DAB as a highly promising scaffold for next-generation anti-inflammatory drug development.

References

1. - Taylor & Francis. Discusses the structural activity and derivatives of 2,6-dimethylanilino benzoic acids and fenamate analogs. 2. - BenchChem. Provides quantitative IC50 benchmarking data for Diclofenac, Celecoxib, and fenamate derivatives. 3. - MDPI. Details the mechanistic suppression of the IKK complex and NF-κB nuclear translocation by anti-inflammatory agents. 4. - MedChemExpress. Establishes the baseline IC50 values (40 nM for COX-1; 3 µM for COX-2) for classical mefenamic acid. 5. - Cayman Chemical. Outlines the validated biochemical protocol utilizing TMPD oxidation to measure COX peroxidase activity.

Assessing the purity of synthesized Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Purity Assessment of Methyl 3-(2,6-dimethylanilino)benzoate: A Guide to Orthogonal Methodologies

Executive Summary Methyl 3-(2,6-dimethylanilino)benzoate is a critical lipophilic intermediate, often synthesized via Buchwald-Hartwig or Ullmann cross-coupling strategies. Its structural proximity to fenamate-class NSAIDs (e.g., Mefenamic acid precursors) mandates rigorous impurity control, particularly regarding heavy metal scavengers and isomeric byproducts.

This guide contrasts the industrial "workhorse" method (HPLC-UV/MS) with the "absolute" structural method (qNMR). While HPLC offers superior sensitivity for trace impurities (<0.05%), qNMR provides a primary reference standard capability without requiring an external standard of the analyte itself.

Part 1: The Impurity Landscape (The "Why")

Before selecting an analytical method, one must understand the chemical lineage of the sample. Synthesized via C-N cross-coupling, the impurity profile is predictable but complex.

Critical Impurities to Monitor:

  • Unreacted Amine: Methyl 3-aminobenzoate (Polar, retention time shift).

  • Unreacted Halide: 2-iodo-1,3-dimethylbenzene (Non-polar, UV active).

  • Homocoupling Products: Biaryls (Highly lipophilic, late eluting).

  • Catalyst Residues: Palladium/Ligand complexes (Requires ICP-MS, but organic ligands show in HPLC).

  • Hydrolysis Product: 3-(2,6-dimethylanilino)benzoic acid (Acidic, pH-dependent retention).

Visualization: Impurity Genesis in Cross-Coupling

ImpurityGenesis Reactants Reactants (Aryl Halide + Amine) Reaction Cross-Coupling Reaction Reactants->Reaction Catalyst Catalyst Cycle (Pd/Ligand) Catalyst->Reaction Target Target Molecule Methyl 3-(2,6-dimethylanilino)benzoate Reaction->Target Imp_SM Impurity A: Unreacted SM Reaction->Imp_SM Incomplete Conv. Imp_Homo Impurity B: Biaryl Homocoupling Reaction->Imp_Homo Side Reaction Imp_Hydro Impurity C: Hydrolyzed Acid Target->Imp_Hydro Moisture/Workup

Caption: Figure 1. Genesis of common impurities in Buchwald-Hartwig amination of diphenylamine derivatives.

Part 2: Primary Methodology – HPLC-PDA-MS

Role: Routine Quality Control (QC), Trace Impurity Profiling. Why: The diphenylamine core is UV-active, but the secondary amine functionality can cause peak tailing on silica-based columns if not properly buffered.

Experimental Protocol 1: Acidic Reversed-Phase UHPLC
  • Instrument: UHPLC with Photodiode Array (PDA) and Single Quadrupole MS.

  • Column: C18 End-capped (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (aromatic core) and 285 nm (secondary amine conjugation).

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.005Equilibrate
1.005Hold (Elute polar salts)
8.0095Linear Gradient (Elute target)
10.0095Wash (Elute dimers/ligands)
10.105Re-equilibrate

Data Interpretation:

  • Target Peak: Expect elution around 5.5–6.5 min (mid-lipophilicity).

  • Resolution (Rs): Ensure Rs > 1.5 between the target and the unreacted Methyl 3-aminobenzoate (which will elute earlier due to higher polarity).

Part 3: Orthogonal Methodology – qNMR

Role: Absolute Purity Assignment, Reference Standard Qualification. Why: HPLC requires a reference standard to quantify the main peak accurately (response factors vary). qNMR relies on proton counting, making it an absolute method.

Experimental Protocol 2: 1H qNMR with Internal Standard
  • Solvent: DMSO-d6 (Ensures solubility of both the lipophilic ester and polar impurities).

  • Internal Standard (IS): Dimethyl Sulfone (DMSO2) .

    • Rationale: DMSO2 presents a sharp singlet at ~3.0 ppm . This region is distinct from the target's methyl ester (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and the aniline methyls (~2.2 ppm).

  • Relaxation Delay (D1): 30 seconds (Critical: Must be 5x T1 to ensure full relaxation for quantitative accuracy).

  • Scans: 16 or 32 (Sufficient for >10 mg sample).

Workflow:

  • Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Dimethyl Sulfone (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL DMSO-d6.

  • Acquire spectrum with 90° pulse width.[1]

  • Integrate the IS singlet (set to known proton count, N=6) and the target's methyl ester singlet (N=3, ~3.8 ppm).

Calculation:



Where:

  • 
     = Integral Area
    
  • 
     = Number of protons (Target=3, IS=6)
    
  • 
     = Molecular Weight (Target=255.31, IS=94.13)
    
  • 
     = Purity of Internal Standard (usually 99.9%)
    

Part 4: Comparative Analysis & Decision Matrix

The choice between HPLC and qNMR depends on the stage of development.

Table 1: Method Performance Comparison

FeatureHPLC-UV/MSqNMR
Primary Output Relative Purity (% Area)Absolute Assay (% w/w)
Limit of Detection High (ppm level)Moderate (>0.1%)
Specificity Separates isomers/byproductsCan overlap; structural averaging
Reference Standard Required for assayNot Required (Internal Standard used)
Sample Consumption Low (<1 mg)High (~10-20 mg)
Throughput High (Automated)Low (Manual processing)
Visualization: The Analytical Decision Tree

DecisionTree Start Sample Received Goal What is the goal? Start->Goal Routine Routine Batch Check (Process Monitoring) Goal->Routine Quick Check Cert Standard Qualification (Final Release) Goal->Cert High Accuracy HPLC Method: HPLC-UV Check % Area > 98% Routine->HPLC qNMR Method: qNMR Determine Absolute wt% Cert->qNMR Action1 Release for Next Step HPLC->Action1 Action2 Assign Potency Use as HPLC Standard qNMR->Action2 Action2->HPLC Calibrate

Caption: Figure 2. Decision matrix for selecting between HPLC and qNMR based on the experimental objective.

Part 5: Conclusion & Recommendations

For the comprehensive assessment of Methyl 3-(2,6-dimethylanilino)benzoate:

  • Use qNMR for the initial characterization of the first synthesized batch. This establishes the "Mass Balance" and assigns a potency value to the material without needing a commercial standard.

  • Use HPLC-UV for routine reaction monitoring and impurity profiling. The acidic mobile phase is non-negotiable to prevent amine interaction with silanols.

  • Cross-Validation: If the HPLC purity (% Area) is 99.5% but qNMR assay is 92%, you likely have trapped inorganic salts or solvents (which are invisible to UV detection). This "Mass Balance Gap" is the most common pitfall in early-stage drug development.

References

  • International Council for Harmonisation (ICH). (2006).[2] Q3A(R2) Impurities in New Drug Substances.[2][3][4][5] Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[6][7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIPM. (2019).[8] Internal Standard Reference Data for qNMR: Dimethyl Terephthalate. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(2,6-dimethylanilino)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, handling, and disposal protocols for Methyl 3-(2,6-dimethylanilino)benzoate (CAS No.[1] Not widely listed; treated as a novel chemical intermediate).[1] Due to the specific nature of this compound and the absence of a dedicated global Safety Data Sheet (SDS), this protocol is derived from Read-Across Methodology , analyzing the functional groups (anilino-benzoate esters) and structural analogs such as Mefenamic acid precursors (2-isomers) and N-phenylanthranilates.[1]

Part 1: Chemical Hazard Identification & Risk Assessment

Chemical Structure & Properties:

  • Systematic Name: Methyl 3-[(2,6-dimethylphenyl)amino]benzoate[1]

  • Molecular Formula: C₁₆H₁₇NO₂[1]

  • Molecular Weight: 255.31 g/mol [1]

  • Physical State: Likely a pale yellow to brown solid or viscous oil (based on isomeric analogs).[1]

  • Solubility: Insoluble in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO).[1]

Hazard Classification (Derived via Read-Across):

  • Acute Toxicity (Oral/Dermal): Warning. Analogs (anilino-benzoates) exhibit moderate toxicity.[1]

  • Skin/Eye Irritation: Warning. Ester and amine functionalities typically cause irritation to mucous membranes.[1]

  • Sensitization: Danger.[1] The aniline moiety (2,6-dimethylaniline derivative) poses a risk of skin sensitization and potential blood toxicity (methemoglobinemia) upon chronic exposure.[1]

  • Aquatic Toxicity: Warning. Benzoate esters are often toxic to aquatic life with long-lasting effects.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is mandatory for all handling procedures to prevent dermal absorption and inhalation.

PPE Category Specification Rationale
Respiratory Half-mask with P100/OV Cartridges (e.g., 3M 60921)Protects against organic vapors and solid particulates/dust.[1]
Hand Protection Double-Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (8 mil) or Butyl Rubber Prevents permeation.[1] Aniline derivatives can penetrate thin latex/nitrile rapidly.[1]
Eye/Face Chemical Splash Goggles + Face Shield Essential for liquid handling or reflux setups to prevent corneal damage.[1]
Body Tyvek® Lab Coat or Chemical-Resistant ApronPrevents contamination of street clothes; disposable to avoid cross-contamination.[1]

Part 3: Operational Handling Protocol

A. Engineering Controls
  • Primary Containment: All weighing, transfer, and synthesis steps must be performed inside a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Secondary Containment: Use spill trays for all liquid transfers to capture potential leaks.[1]

B. Synthesis & Processing Workflow
  • Weighing: Use an analytical balance inside the fume hood. If the substance is a fine powder, use a static-free spatula to minimize dust generation.[1]

  • Solvent Selection: Dissolve in Dichloromethane (DCM) or Ethyl Acetate for reactions.[1] Avoid using lower alcohols (Methanol) if transesterification is not desired.[1]

  • Reaction Monitoring: When heating (e.g., reflux), ensure the condenser is water-cooled and the system is under a slight positive pressure of Nitrogen/Argon to prevent oxidation of the amine.[1]

C. Decontamination
  • Surface Cleaning: Wipe surfaces with a 10% soap/water solution , followed by Isopropanol .[1]

  • Glassware: Rinse with Acetone, then soak in a base bath (KOH/Isopropanol) to hydrolyze the ester and solubilize the residue before final washing.[1]

Part 4: Emergency & Disposal Procedures

Spill Response Logic
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respirator).[1]

  • Contain: Cover spill with vermiculite or sand .[1] Do not use combustible materials (sawdust).[1]

  • Clean: Scoop into a chemically resistant hazardous waste bag. Scrub area with detergent.[1]

Disposal Path
  • Method: High-Temperature Incineration with scrubber.[1]

  • Classification: Hazardous Organic Waste (Halogen-free, Nitrogen-containing).[1]

  • Do NOT: Pour down the drain. This compound is potentially toxic to aquatic organisms.[1][2]

Part 5: Safety Decision Logic (Visualized)

The following diagram illustrates the decision-making process for handling this specific intermediate, emphasizing the "Stop-Work" triggers.

SafetyLogic Start Start: Handling Methyl 3-(2,6-dimethylanilino)benzoate PPECheck Verify PPE: Double Nitrile + P100/OV Mask Start->PPECheck CheckState Check Physical State IsSolid Solid/Powder? CheckState->IsSolid IsLiquid Liquid/Oil? CheckState->IsLiquid DustControl Use Static-Free Spatula Minimize Drafts IsSolid->DustControl VaporControl Use Syringe Transfer Avoid Open Pouring IsLiquid->VaporControl Process Proceed with Reaction/Analysis DustControl->Process VaporControl->Process PPECheck->CheckState Spill Spill Occurs? Process->Spill Emergency Evacuate & Contain (Do NOT use Sawdust) Spill->Emergency Yes Disposal Dispose via Incineration Spill->Disposal No (End of Life)

Caption: Operational workflow for handling Methyl 3-(2,6-dimethylanilino)benzoate, highlighting critical control points for solids vs. liquids and emergency response triggers.

References

  • PubChem. (n.d.).[1][3] Methyl 3-aminobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Substance Information: Methyl benzoate.[1][2][4][5][6][7][8][9][10] Retrieved from [Link][1]

  • OSHA. (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

(Note: Direct SDS for the specific 2,6-dimethylanilino derivative is unavailable in public databases; safety parameters are extrapolated from the cited analogs above.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.